molecular formula C6H7NO6S B7949632 2-Nitrobenzenesulfonic Acid Hydrate

2-Nitrobenzenesulfonic Acid Hydrate

Cat. No.: B7949632
M. Wt: 221.19 g/mol
InChI Key: TYOGRNMVNYDSDK-UHFFFAOYSA-N
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Description

2-Nitrobenzenesulfonic Acid Hydrate is a useful research compound. Its molecular formula is C6H7NO6S and its molecular weight is 221.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrobenzenesulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S.H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,10,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOGRNMVNYDSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Acidity Profile and pKa Determination of 2-Nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitrobenzenesulfonic acid (2-NBSA) represents a critical scaffold in organic synthesis and pharmaceutical development. While often overshadowed by its derivatives (e.g., sulfonyl chlorides), the fundamental acidity of the parent acid drives its catalytic efficiency and the leaving-group ability of its conjugate base. This guide provides a rigorous analysis of the pKa of 2-NBSA, distinguishing between its behavior in aqueous media (where it is leveled) and non-aqueous solvents (where it is differentiable). Furthermore, we explore the translational application of this acidity in the Fukuyama amine synthesis, a cornerstone reaction in peptide and alkaloid drug discovery.

Part 1: Structural Basis of Acidity

The acidity of 2-NBSA is dictated by the stability of its conjugate base, the 2-nitrobenzenesulfonate anion. This stability is governed by three primary electronic vectors:

  • Inductive Electron Withdrawal (-I): The nitro group (

    
    ) at the ortho position exerts a powerful inductive effect, pulling electron density through the 
    
    
    
    -bond framework. This reduces the electron density on the sulfonate oxygen atoms, delocalizing the negative charge.
  • Resonance Withdrawal (-R): The

    
    -system of the nitro group can accept electron density from the aromatic ring. However, unlike the para isomer, the ortho position is subject to steric constraints.[1]
    
  • The Ortho-Effect (Steric Inhibition): The bulky sulfonate group (

    
    ) and the adjacent nitro group create significant steric strain. This forces the nitro group to twist out of coplanarity with the benzene ring, potentially diminishing the resonance contribution (
    
    
    
    ) while maximizing the inductive effect due to proximity.
Diagram 1: Electronic Factors Influencing Acidity

The following diagram illustrates the logical flow of electronic effects stabilizing the conjugate base.

AcidityMechanism NBSA 2-Nitrobenzenesulfonic Acid Deprotonation Deprotonation (-H+) NBSA->Deprotonation Anion 2-Nitrobenzenesulfonate Anion Deprotonation->Anion Induction Inductive Effect (-I) (Proximity of NO2) Anion->Induction Major Contributor Resonance Resonance Effect (-R) (Charge Delocalization) Anion->Resonance Minor Contributor Stability Stabilized Anion (High Ka / Low pKa) Induction->Stability Resonance->Stability Sterics Steric Inhibition (Twisting of NO2) Sterics->Resonance Reduces

Caption: Logical relationship of electronic effects stabilizing the 2-nitrobenzenesulfonate anion.

Part 2: Quantitative pKa Data

Defining a single "pKa" for a strong acid like 2-NBSA requires context regarding the solvent system. In water, the acid is fully dissociated, making direct measurement impossible (the leveling effect). In organic solvents like DMSO, the values are positive and measurable.

Table 1: Comparative Acidity Values[2]
CompoundAqueous pKa (Extrapolated/

)
DMSO pKa (Experimental)Structural Note
Benzenesulfonic acid -2.8 (est)2.5Reference standard.
2-Nitrobenzenesulfonic acid -3.0 to -4.0 (est) ~ 0.5 - 1.0 Strong -I effect dominates.
4-Nitrobenzenesulfonic acid -4.00.6Max resonance stabilization.
2,4-Dinitrobenzenesulfonic acid < -5.0~ -1.5Additive EWG effects.[2][3][4][5][6][7][8][9][10][11][12]

Note: Aqueous values for sulfonic acids are often derived from Hammett Acidity Functions (


) rather than standard potentiometric titration.
Interpretation

In aqueous solution, 2-NBSA is a superacidic species relative to carboxylic acids. Its pKa is estimated to be significantly negative. The introduction of the nitro group lowers the pKa of the parent benzenesulfonic acid (approx -2.8) by roughly 1-2 units due to the electron-withdrawing nature of the nitro group.

Part 3: Analytical Methodologies

For researchers needing to validate the acidity of 2-NBSA or its derivatives, standard pH titration is insufficient. Two robust protocols are recommended.

Protocol A: Spectrophotometric Determination (Hammett Acidity)

Purpose: To determine the acidity of the concentrated acid or aqueous solutions below pH 0. Principle: Uses weak basic indicators (Hammett bases) that change color upon protonation in highly acidic media.

  • Preparation: Prepare a series of 2-NBSA solutions in varying concentrations (0.1 M to 10 M).

  • Indicator Selection: Choose an indicator with a known

    
     close to the expected acidity (e.g., 2-nitroaniline, 
    
    
    
    ).
  • Measurement: Add a fixed concentration of indicator to each acid sample. Measure UV-Vis absorbance at

    
     of the unprotonated form.
    
  • Calculation:

    
    
    Where the ratio 
    
    
    
    is determined spectrophotometrically.[13]
Protocol B: 1H-NMR Titration in DMSO-d6

Purpose: To determine relative pKa values in non-aqueous media (crucial for solubility and organic synthesis applications). Principle: The chemical shift (


) of protons adjacent to the acidic center changes depending on the protonation state.
  • Sample Prep: Dissolve 2-NBSA (~5 mg) in DMSO-d6.

  • Titrant: Use a standardized solution of a non-nucleophilic base (e.g., Phosphazene base

    
    ) in DMSO-d6.
    
  • Acquisition:

    • Record initial 1H-NMR.

    • Add 0.2 equivalents of base. Vortex. Record NMR.

    • Repeat until >1.5 equivalents of base are added.

  • Analysis: Plot the change in chemical shift (

    
    ) of the aromatic protons (specifically H-3 or H-6) vs. equivalents of base. The inflection point yields the pKa relative to the solvent window.
    

Part 4: Applications in Drug Development (Fukuyama Synthesis)

The most critical application of 2-NBSA in drug development is not the acid itself, but its chloride derivative (2-nitrobenzenesulfonyl chloride, NsCl ) used in the Fukuyama Amine Synthesis .

Here, the acidity of interest shifts from the sulfonic acid to the sulfonamide N-H .

  • Ns-Amide pKa: ~9.0 - 10.0 (in DMSO/Water).

  • Mechanism: The electron-withdrawing 2-nitrobenzenesulfonyl group renders the N-H proton acidic enough to be deprotonated by mild bases (e.g.,

    
    , Mitsunobu conditions), allowing for mono-alkylation of primary amines—a difficult task with other methods.
    
Diagram 2: Fukuyama Synthesis Workflow

This workflow demonstrates the utility of the 2-nitrobenzenesulfonyl moiety in preventing over-alkylation.

FukuyamaSynthesis Start Primary Amine (R-NH2) Intermediate Ns-Sulfonamide (Acidic N-H, pKa ~9) Start->Intermediate + NsCl, Et3N Reagent 2-Nosyl Chloride (NsCl) Alkylation Alkylation (R-X / Base) Intermediate->Alkylation Deprotonation Product_Protected N,N-Dialkyl Sulfonamide Alkylation->Product_Protected Formation Deprotection Deprotection (Thiol/Base) Product_Protected->Deprotection Cleavage Final Secondary Amine (R-NH-R') Deprotection->Final Yields

Caption: The Fukuyama synthesis utilizes the acidity of the Ns-amide intermediate for precise amine construction.[6]

References

  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. Link

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. Link

  • Ripon, D.H., & Evans, D.A. (2005). pKa's of Inorganic and Oxo-Acids.[8][9][12] Harvard University / Evans Group pKa Table. Link

  • Hammett, L. P., & Deyrup, A. J. (1932). A Series of Simple Basic Indicators. I. The Acidity Functions of Mixtures of Sulfuric and Perchloric Acids with Water.[12] Journal of the American Chemical Society, 54(7), 2721-2739. Link

Sources

An In-Depth Technical Guide to 2-Nitrobenzenesulfonic Acid (CAS 80-82-0): Safety, Handling, and Scientific Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-nitrobenzenesulfonic acid (CAS 80-82-0), focusing on its safety data, handling protocols, and essential physicochemical properties. The information herein is curated to support laboratory research and development activities, ensuring both safety and procedural efficacy.

Chemical Identity and Physicochemical Properties

2-Nitrobenzenesulfonic acid is an organic compound with the molecular formula C₆H₅NO₅S.[1][2] It is characterized by the presence of a nitro group and a sulfonic acid group attached to a benzene ring. This dual functionality makes it a valuable intermediate in various chemical syntheses.[3]

Table 1: Physicochemical Properties of 2-Nitrobenzenesulfonic Acid

PropertyValueSource(s)
CAS Number 80-82-0[1][2]
Molecular Formula C₆H₅NO₅S[1][2]
Molecular Weight 203.17 g/mol [1]
Appearance Pale yellow to light orange crystalline solid.[4]
Melting Point 70 °C[4]
Boiling Point 355 °C[3]
Density 1.6830 g/cm³[3]
Solubility Soluble in water.[3]

Hazard Identification and GHS Classification

2-Nitrobenzenesulfonic acid is classified as a hazardous substance. Understanding its GHS classification is paramount for safe handling.

Signal Word: Danger

Hazard Pictogram:

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheet and includes measures for prevention, response, storage, and disposal. Key statements include:

  • P260: Do not breathe dusts or mists.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Caption: GHS Hazard Classification for 2-Nitrobenzenesulfonic Acid.

Toxicological and Ecotoxicological Profile

Toxicological Information:

A study on related compounds, nitrosulfonic acids, found that they were not mutagenic in bacterial assays.[7] However, the genotoxicity of 2-nitrobenzenesulfonic acid itself has not been extensively studied.[7] Given the lack of comprehensive toxicological data, it is prudent to handle this chemical with a high degree of caution.

Ecotoxicological Information:

There is a lack of specific data on the ecotoxicity of 2-nitrobenzenesulfonic acid. Due to its solubility in water, spills could potentially harm aquatic ecosystems.[3] Proper disposal procedures must be followed to prevent environmental contamination.

Exposure Controls and Personal Protection

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[6][8]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent exposure.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent severe eye damage from splashes or dust.[8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.To prevent severe skin burns upon contact.[8]
Respiratory Protection A NIOSH-approved respirator should be used when handling large quantities or if dust is generated.To prevent irritation of the respiratory tract.[6]

graph PPE_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Handling 2-Nitrobenzenesulfonic Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Engineering_Controls [label="Work in Fume Hood\nAccess to Eyewash/Shower"]; Wear_Goggles [label="Wear Chemical Goggles/\nFace Shield"]; Wear_Gloves [label="Wear Chemical-Resistant\nGloves"]; Wear_Coat [label="Wear Lab Coat/\nProtective Clothing"]; Respirator [label="Use Respirator (if needed)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Safe Handling Achieved", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Engineering_Controls; Engineering_Controls -> Wear_Goggles; Wear_Goggles -> Wear_Gloves; Wear_Gloves -> Wear_Coat; Wear_Coat -> Respirator; Respirator -> End; }

Caption: Personal Protective Equipment (PPE) Workflow for Handling 2-Nitrobenzenesulfonic Acid.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Handling, Storage, and Stability

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols.[8]

  • Use only in a well-ventilated area.[8]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Store locked up.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Stability and Reactivity:

  • The product is stable under normal conditions.

  • It may react with strong oxidizing agents and strong bases.[5]

  • Hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides.

  • There is a report of violent decomposition at around 200°C.[9]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[9]

  • Specific Hazards: May emit toxic fumes under fire conditions.[6]

  • Protective Equipment: Fire-fighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[8]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[8]

Synthesis and Applications

Synthesis:

2-Nitrobenzenesulfonic acid can be synthesized through the sulfonation of nitrobenzene or the nitration of benzenesulfonic acid. A common industrial method involves the oxidative chlorination of 2,2'-dinitrodiphenyl disulfide to produce 2-nitrobenzenesulfonyl chloride, which is then hydrolyzed.[4]

Applications in Research and Drug Development:

2-Nitrobenzenesulfonic acid serves as a key intermediate in the synthesis of a variety of organic compounds, including dyes and pharmaceuticals.[3] Its hydrazide derivative has been investigated for its anti-tumor and anti-fibrotic activities, making it a compound of interest in drug discovery.[10][11]

Conclusion

2-Nitrobenzenesulfonic acid is a valuable chemical intermediate with significant industrial applications. However, its corrosive nature necessitates strict adherence to safety protocols. Researchers and professionals in drug development must be fully aware of its hazards and implement appropriate engineering controls and personal protective equipment to ensure safe handling. The current lack of comprehensive toxicological and ecotoxicological data underscores the need for a cautious approach in its use and disposal.

References

  • PrepChem.com. Preparation of 2-amino-5-nitrobenzenesulfonic acid. [Link]

  • Solubility of Things. 2-Nitrobenzenesulfonic acid. [Link]

  • Google Patents.
  • LookChem. Cas 5906-99-0,2-Nitrobenzenesulfonic acid hydrazide. [Link]

  • Chemsrc. 2-nitrobenzenesulfonic acid | CAS#:80-82-0. [Link]

  • Google Patents. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
  • CAS Common Chemistry. 2-Nitrobenzenesulfonic acid. [Link]

  • PubMed. Genotoxicity of nitrosulfonic acids, nitrobenzoic acids, and nitrobenzylalcohols, pollutants commonly found in ground water near ammunition facilities. [Link]

Sources

2-nitrobenzenesulfonic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Nitrobenzenesulfonic Acid for Scientific Professionals

Introduction

2-Nitrobenzenesulfonic acid is a highly functionalized aromatic compound of significant interest in synthetic chemistry. Characterized by the presence of both a sulfonic acid group and a nitro group ortho to each other on a benzene ring, its unique electronic and structural properties make it a valuable intermediate in various industrial and research applications. This guide provides a comprehensive overview of its core properties, synthesis, applications, analytical methods, and safety protocols, tailored for researchers, chemists, and professionals in drug development. Its role as a precursor to dyes and pharmaceutically relevant molecules underscores its importance as a versatile chemical building block.[1]

Core Molecular and Physicochemical Properties

The identity and physical characteristics of a compound are foundational to its application. 2-Nitrobenzenesulfonic acid is a solid at room temperature, typically appearing as pale yellow crystals.[2] Its high polarity, conferred by the sulfonic acid and nitro functional groups, dictates its solubility and reactivity profile. The sulfonic acid group, in particular, renders it soluble in water.[1]

PropertyValueSource(s)
Molecular Formula C₆H₅NO₅S[2][3][4]
Molecular Weight 203.17 g/mol [2][3][5]
CAS Number 80-82-0[2][3][4]
Appearance Pale yellow to light orange/green crystals or powder[2]
Melting Point 70 °C[2]
Purity (Typical) ≥98% (HPLC)[3]
Solubility Soluble in water[1]

Synthesis and Mechanistic Rationale

The industrial synthesis of 2-nitrobenzenesulfonic acid is a multi-step process that leverages common starting materials. A prevalent method begins with 2-chloronitrobenzene, which is converted to its corresponding sulfonyl chloride, a key intermediate that is subsequently hydrolyzed.[2]

Synthetic Workflow: From 2-Chloronitrobenzene

The causality behind this pathway lies in the targeted functionalization of the benzene ring. The initial step creates a disulfide bridge, which is then cleaved and oxidized in a single oxidative chlorination step to form the highly reactive sulfonyl chloride. This intermediate is readily hydrolyzed to the desired sulfonic acid.

SynthesisWorkflow A 2-Chloronitrobenzene B 2,2'-Dinitrodiphenyl Disulfide A->B  Sodium Disulfide  Aqueous Ethanol, 80°C C 2-Nitrobenzenesulfonyl Chloride B->C  Chlorine (Cl₂)  Nitric Acid Catalyst D 2-Nitrobenzenesulfonic Acid C->D  Hydrolysis  (Dilute Alkali)

Caption: Synthesis workflow for 2-nitrobenzenesulfonic acid.

Experimental Protocol
  • Disulfide Formation: React 2-chloronitrobenzene with sodium disulfide in an aqueous ethanol solution at approximately 80°C to yield 2,2'-dinitrodiphenyl disulfide.[2] The disulfide precipitates and is isolated.

  • Oxidative Chlorination: The isolated 2,2'-dinitrodiphenyl disulfide is treated with chlorine gas in a mineral acid medium, with nitric acid acting as a catalyst. This crucial step cleaves the disulfide bond and oxidizes the sulfur atoms to form 2-nitrobenzenesulfonyl chloride.[2][6]

  • Hydrolysis: The resulting 2-nitrobenzenesulfonyl chloride is hydrolyzed, typically in a dilute alkaline solution, to yield the sodium salt of 2-nitrobenzenesulfonic acid.[2]

  • Acidification: The solution is then carefully acidified to protonate the sulfonate, yielding the final product, 2-nitrobenzenesulfonic acid.

This protocol is self-validating as the progress of each step can be monitored using standard techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material before proceeding.

Applications in Research and Drug Development

While a valuable compound in its own right, the primary utility of 2-nitrobenzenesulfonic acid is as a strategic intermediate. Its functional groups can be readily converted into other moieties, making it a versatile starting point for more complex molecules.

Dye Synthesis

A significant industrial application is its use in the production of orthanilic acid (2-aminobenzenesulfonic acid). This is achieved through the reduction of the nitro group to an amine. Orthanilic acid is an important diazo component used in the manufacturing of reactive dyes for cotton and other textiles.[2]

Pharmaceutical Research and Drug Discovery

For drug development professionals, the derivatives of 2-nitrobenzenesulfonic acid are of particular interest. The corresponding hydrazide, 2-nitrobenzenesulfonic acid hydrazide , is formed by reacting the acid or its sulfonyl chloride with hydrazine. This derivative has been identified as a promising scaffold in medicinal chemistry.

  • Lead Compound: It serves as a lead compound for developing new therapeutic agents.[7]

  • Biological Activity: Research has shown that 2-nitrobenzenesulfonic acid hydrazide exhibits both anti-tumor and anti-fibrotic activities, making it a candidate for further investigation in oncology and for treating fibrotic diseases.[7][8]

Applications A 2-Nitrobenzenesulfonic Acid B Derivative Synthesis (e.g., Hydrazide formation) A->B C 2-Nitrobenzenesulfonic Acid Hydrazide B->C D Pharmaceutical Research C->D E Anti-Tumor & Anti-Fibrotic Screening & Development D->E

Caption: Role of 2-nitrobenzenesulfonic acid in drug development.

Analytical Methodologies

Accurate quantification and purity assessment are critical for any chemical used in research and development. HPLC is the predominant technique for analyzing 2-nitrobenzenesulfonic acid and its derivatives.

Reverse-Phase HPLC Protocol

A standard reverse-phase HPLC method provides excellent resolution and reproducibility for this compound. The polarity of the sulfonic acid group necessitates an aqueous mobile phase and an acidic modifier to ensure good peak shape by suppressing the ionization of the sulfonic acid.

ParameterRecommended ConditionRationale
Column C18, 3-5 µm particle sizeProvides excellent retention and separation for aromatic compounds.
Mobile Phase Acetonitrile and Water with acidA typical gradient of increasing acetonitrile is used.[9]
Acid Modifier 0.1% Phosphoric Acid or Formic AcidSuppresses ionization of the sulfonic acid for sharp, symmetric peaks. Formic acid is preferred for MS compatibility.[9]
Detection UV, ~254 nmThe nitroaromatic structure has a strong chromophore suitable for UV detection.
Purity Assay Neutralization TitrationCan also be used as an orthogonal technique to confirm purity.

Safety, Handling, and Disposal

Scientific integrity demands a rigorous approach to safety. 2-Nitrobenzenesulfonic acid is classified as a corrosive substance and requires careful handling to prevent injury.

GHS Hazard Information:

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.[10]

  • Signal Word: Danger[10]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]

  • Eye Protection: Wear chemical safety goggles and/or a face shield.[10][11]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure skin is not exposed.[10]

  • Hygiene: Wash hands and skin thoroughly after handling.[10]

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[10][11]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10][11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials like strong bases or oxidizing agents.[11][12]

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

2-Nitrobenzenesulfonic acid is more than a simple chemical; it is a strategic precursor with significant utility in both industrial and cutting-edge scientific applications. Its well-defined properties and reactivity make it an indispensable tool for chemists. For researchers in drug discovery, its derivatives represent a promising avenue for the development of new therapeutics. A thorough understanding of its synthesis, handling, and analytical protocols is essential for harnessing its full potential safely and effectively.

References

  • 2-Nitrobenzenesulfonic acid - Solubility of Things. Solubility of Things. [Link]

  • Preparation of 2-amino-5-nitrobenzenesulfonic acid. PrepChem.com. [Link]

  • 2-Methyl-5-nitrobenzenesulfonic acid. SIELC Technologies. [Link]

  • Cas 5906-99-0, 2-Nitrobenzenesulfonic acid hydrazide. LookChem. [Link]

Sources

Technical Guide: Synthesis of Orthanilic Acid from 2-Nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Orthanilic acid (2-aminobenzenesulfonic acid) is a critical intermediate in the synthesis of azo dyes (e.g., Acid Yellow 17), optical brighteners, and pharmaceutical agents.[1][2][3] Its synthesis from 2-nitrobenzenesulfonic acid (2-NBSA) presents a classic challenge in aromatic chemistry: reducing a nitro group in the presence of a bulky, electron-withdrawing sulfonic acid group at the ortho position.

This guide moves beyond standard textbook descriptions to provide a process-engineering perspective. We compare the two dominant reduction methodologies—Catalytic Hydrogenation (Clean/Scalable) and Béchamp Reduction (Robust/Legacy)—and provide optimized protocols for both. Special emphasis is placed on the isolation of the zwitterionic product, a step where yield is often lost due to improper pH control.

Part 1: Molecular Architecture & Reactivity

The Ortho Challenge

The conversion of 2-NBSA to orthanilic acid is not merely a reduction; it is a reduction occurring in a sterically congested and electronically unique environment.

  • Steric Hindrance: The sulfonic acid group (

    
    ) is bulky. In the ortho position, it shields the nitro group, potentially slowing down surface adsorption on heterogeneous catalysts (Pd/C, Ni).
    
  • Electronic Effects: The sulfonic acid is a strong electron-withdrawing group (EWG). While this generally activates the ring towards nucleophilic attack, it pulls electron density away from the nitro group, affecting the reduction potential.

  • Solubility Profile:

    • Precursor (2-NBSA): Highly soluble in water as a strong acid.

    • Product (Orthanilic Acid): Exists as a zwitterion (inner salt). It has high solubility in hot water but significantly reduced solubility at its isoelectric point (pI ~2.5), a property we exploit for purification.

Reaction Mechanism

The reduction proceeds through a stepwise deoxygenation pathway. Control over reaction conditions is vital to prevent the accumulation of the hydroxylamine intermediate, which can lead to unwanted azo-coupling byproducts.

ReductionPathway Nitro 2-Nitrobenzenesulfonic Acid (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso +2H / -H₂O Hydroxyl Hydroxylamine (Critical Control Point) Nitroso->Hydroxyl +2H Amine Orthanilic Acid (Product) Hydroxyl->Amine +2H / -H₂O Azoxy Azoxy/Azo Byproducts (Impurity) Hydroxyl->Azoxy Condensation (High pH)

Figure 1: Stepwise reduction pathway. Note the side reaction to Azoxy compounds if pH is uncontrolled.

Part 2: Critical Synthesis Pathways

Method A: Catalytic Hydrogenation (The Modern Standard)

Best for: High throughput, green chemistry requirements, high purity. Mechanism: Heterogeneous catalysis using Palladium on Carbon (Pd/C) or Raney Nickel.

  • Why Water? Unlike many organic reductions that use ethanol, water is the preferred solvent here. 2-NBSA is water-soluble, and the safety profile of water is superior for pressurized reactors.

  • Catalyst Choice: 5% Pd/C is preferred over Raney Nickel in acidic media to prevent nickel leaching, although Raney Ni can be used if the starting material is neutralized to the sodium salt first.

Protocol 1: Pd/C Hydrogenation

Reagents:

  • 2-Nitrobenzenesulfonic acid (1.0 eq)

  • 5% Pd/C (wet, 5 wt% loading relative to substrate)

  • Water (5-10 volumes)

  • Hydrogen gas (50-100 psi)

Workflow:

  • Dissolution: Dissolve 2-NBSA in water. Adjust pH to ~6-7 with dilute NaOH to form the sodium salt (prevents acid attack on equipment/catalyst).

  • Loading: Charge the autoclave with the solution and Pd/C catalyst.

  • Reduction: Purge with

    
    , then pressurize with 
    
    
    
    to 50 psi. Heat to 50-60°C. Stir vigorously (>1000 RPM) to overcome mass transfer limitations.
  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake ceases.
    
  • Isolation: Filter hot (to remove catalyst). Acidify the filtrate with HCl to pH ~2.5 (the isoelectric point). Cool to 0-5°C. Orthanilic acid precipitates as white/off-white crystals.

Method B: Béchamp Reduction (The Robust Legacy)

Best for: Small batches, labs without high-pressure equipment, or feedstocks containing catalyst poisons (sulfur). Mechanism: Electron transfer from metallic iron in the presence of proton donors (HCl/Acetic Acid).

  • The "Iron Sludge" Problem: This method generates copious amounts of iron oxide sludge (

    
    ). Efficient filtration is the bottleneck.
    
Protocol 2: Iron/Acid Reduction

Reagents:

  • 2-Nitrobenzenesulfonic acid (1.0 eq)

  • Iron powder (3.0 - 4.0 eq, fine mesh)

  • Acetic acid or HCl (catalytic amount, ~0.1 eq)

  • Water[4][5][6]

Workflow:

  • Activation: In a reactor, suspend Iron powder in water with catalytic acid. Heat to reflux to "etch" the iron surface.

  • Addition: Slowly add 2-NBSA solution to the refluxing iron suspension. Caution: Exothermic.

  • Reflux: Maintain reflux for 2-4 hours. The mixture will turn dark grey/black.

  • Neutralization (Critical): Add Sodium Carbonate (

    
    ) until the mixture is alkaline (pH 9-10). This converts the product to soluble sodium orthanilate and precipitates soluble iron salts as hydroxides.
    
  • Filtration: Filter the hot mixture through Celite to remove iron sludge.

  • Precipitation: Acidify the clear filtrate with concentrated HCl to pH ~2.5. The zwitterionic orthanilic acid will crystallize out.

Part 3: Data Presentation & Comparison

FeatureCatalytic Hydrogenation (Pd/C)Béchamp Reduction (Fe/HCl)
Yield 90 - 95%80 - 85%
Purity High (>98%)Moderate (Iron traces possible)
Atom Economy Excellent (Water is byproduct)Poor (Iron oxide waste)
Safety High Pressure

Risk
Thermal Runaway Risk
Capital Cost High (Autoclave, Noble Metal)Low (Standard Glassware, Iron)
Key Constraint Catalyst PoisoningWaste Disposal (Sludge)

Part 4: Purification & Characterization

The isolation of orthanilic acid relies heavily on its Isoelectric Point (pI) .

  • At pH > 7: Exists as Anion (

    
    ) -> Soluble.
    
  • At pH < 1: Exists as Cation (

    
    ) -> Soluble.
    
  • At pH ~2.5: Exists as Zwitterion (

    
    ) -> Insoluble .
    

Experimental Workflow Diagram:

ProcessFlow Start Crude Reaction Mixture (Soluble Salt Form) Filter Hot Filtration (Remove Catalyst/Fe) Start->Filter T > 80°C Acidify Acidification (Add HCl to pH 2.5) Filter->Acidify Filtrate Crystallize Crystallization (Cool to 5°C) Acidify->Crystallize Isoelectric Precip. Dry Drying (Vacuum, <100°C) Crystallize->Dry

Figure 2: Isolation workflow emphasizing the pH swing technique.

Part 5: References

  • Organic Syntheses. Orthanilic Acid.[7] Coll. Vol. 2, p.471 (1943); Vol. 10, p.42 (1930). Link

  • PubChem. 2-Aminobenzenesulfonic acid (Compound Summary). National Library of Medicine. Link

  • Wikipedia. Béchamp reduction.[8][9] (General mechanism and history).[9] Link

  • NIST Chemistry WebBook. Benzenesulfonic acid, 2-amino-.Link

  • Google Patents. Method for preparing orthanilic acid (CN105481735B). (Industrial hydrogenation context). Link

Sources

Methodological & Application

Synthesis of 2-Nitrobenzenesulfonyl Chloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Nitrobenzenesulfonyl Chloride in Modern Synthesis

2-Nitrobenzenesulfonyl chloride, often abbreviated as o-NsCl, is a pivotal reagent in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] Its significance stems from the versatile reactivity of the sulfonyl chloride functional group, which readily participates in nucleophilic substitution reactions.[2] This compound serves as a critical building block for the introduction of the 2-nitrobenzenesulfonyl (nosyl) group. The nosyl group is a highly effective protecting group for amines, prized for its stability across a wide array of reaction conditions and its selective removal under mild protocols.[3]

Beyond its role in protection strategies, 2-nitrobenzenesulfonyl chloride is instrumental in the synthesis of a diverse range of biologically active molecules, including sulfonamides, which are a cornerstone of many therapeutic agents.[1] Its applications extend to the preparation of renin inhibitors and anticonvulsants, highlighting its importance in medicinal chemistry.[2][4] This guide provides a comprehensive, in-depth protocol for the synthesis of 2-nitrobenzenesulfonyl chloride from its corresponding sulfonic acid, tailored for researchers, scientists, and professionals in drug development. The subsequent sections will delve into the underlying reaction mechanism, a detailed experimental procedure, critical safety considerations, and robust analytical methods for product characterization.

Reaction Mechanism: From Sulfonic Acid to Sulfonyl Chloride

The conversion of a sulfonic acid to a sulfonyl chloride is a fundamental transformation in organic chemistry. The most common and efficient method employs thionyl chloride (SOCl₂) as the chlorinating agent.[5][6] The reaction proceeds through a nucleophilic acyl substitution pathway at the sulfur atom.

The mechanism can be outlined as follows:

  • Activation of the Sulfonic Acid: The sulfonic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This initial step forms a chlorosulfite intermediate and releases a chloride ion.

  • Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile, attacking the sulfonyl sulfur of the intermediate.

  • Elimination of Byproducts: This attack leads to the formation of the desired sulfonyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7] The evolution of these gases helps to drive the reaction to completion.

Caption: General mechanism for the conversion of a sulfonic acid to a sulfonyl chloride using thionyl chloride.

Experimental Protocol: Synthesis of 2-Nitrobenzenesulfonyl Chloride

This protocol details a reliable method for the laboratory-scale synthesis of 2-nitrobenzenesulfonyl chloride from 2-nitrobenzenesulfonic acid.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2-Nitrobenzenesulfonic acidC₆H₅NO₅S203.171.0 equivStarting material. Ensure it is dry.
Thionyl chloride (SOCl₂)SOCl₂118.972.0 - 3.0 equivReagent grade, freshly distilled if necessary.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalytic amountAnhydrous.
Anhydrous TolueneC₇H₈92.14As required for recrystallization
Round-bottom flask--Appropriate sizeMust be oven-dried.
Reflux condenser---With a drying tube.
Magnetic stirrer and stir bar---
Heating mantle---
Ice bath---
Buchner funnel and filter flask---
Step-by-Step Procedure
  • Reaction Setup: In a fume hood, equip an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.

  • Charging the Flask: Add 2-nitrobenzenesulfonic acid (1.0 equiv) to the flask.

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (2.0 - 3.0 equiv) to the flask, followed by a catalytic amount of N,N-dimethylformamide (a few drops).

  • Reaction: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 79 °C) using a heating mantle.[8] Maintain the reflux for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. This step must be performed in a well-ventilated fume hood.

  • Isolation of Crude Product: The residue remaining after distillation is the crude 2-nitrobenzenesulfonyl chloride. It will likely be a solid or a viscous oil.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot toluene. If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes before being hot filtered. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

  • Collection and Drying: Collect the crystals by vacuum filtration using a Buchner funnel, washing them with a small amount of cold toluene. Dry the purified 2-nitrobenzenesulfonyl chloride under vacuum to remove any residual solvent.

Caption: Workflow for the synthesis and purification of 2-nitrobenzenesulfonyl chloride.

Safety Precautions: Handling Hazardous Reagents

Thionyl Chloride (SOCl₂) is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases (HCl and SO₂).[6][8] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, a face shield, and heavy-duty, solvent-resistant gloves (e.g., butyl rubber or neoprene).[9][10]

  • Fume Hood: All manipulations involving thionyl chloride must be conducted in a properly functioning chemical fume hood.[10]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use to prevent violent reactions with water.[8]

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.[9] In case of skin contact, immediately flush the affected area with copious amounts of water.[11]

  • Waste Disposal: Quench any residual thionyl chloride carefully by slowly adding it to a large volume of a basic solution (e.g., sodium bicarbonate) with cooling. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[10]

2-Nitrobenzenesulfonyl chloride is also a corrosive solid. [2][12] Avoid inhalation of its dust and prevent skin and eye contact.

Analytical Characterization of 2-Nitrobenzenesulfonyl Chloride

Verification of the product's identity and purity is crucial. The following analytical techniques are recommended.

TechniquePurposeKey Observables
Melting Point Purity AssessmentA sharp melting point in the range of 63-67 °C indicates high purity.[4][12]
¹H NMR Spectroscopy Structural ElucidationThe aromatic protons will exhibit a characteristic multiplet pattern in the downfield region (typically ~7.5-8.2 ppm in CDCl₃).[13]
¹³C NMR Spectroscopy Structural ElucidationWill show six distinct signals for the aromatic carbons.
Infrared (IR) Spectroscopy Functional Group IdentificationStrong absorption bands characteristic of the sulfonyl chloride group (S=O stretches) will be present around 1380 cm⁻¹ and 1180 cm⁻¹. The nitro group (N=O stretches) will show strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹.[13]
Mass Spectrometry (MS) Molecular Weight VerificationThe mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).[13]

Applications in Drug Development and Organic Synthesis

The utility of 2-nitrobenzenesulfonyl chloride is well-established in the synthesis of complex molecules. As previously mentioned, its primary role is in the protection of amines. The resulting nosylamides are stable to a variety of reaction conditions but can be readily cleaved using mild nucleophiles, such as thiols (e.g., thiophenol) in the presence of a base.[14] This orthogonality makes the nosyl group particularly valuable in multi-step syntheses where other protecting groups might be labile.

Furthermore, 2-nitrobenzenesulfonyl chloride is a key reagent in the Fukuyama amine synthesis, a powerful method for the preparation of secondary amines.[15] Its use as a reagent in the synthesis of various heterocyclic compounds further underscores its importance in the drug discovery pipeline.[14]

Conclusion

The synthesis of 2-nitrobenzenesulfonyl chloride from its sulfonic acid using thionyl chloride is a robust and scalable laboratory procedure. By following the detailed protocol and adhering strictly to the outlined safety precautions, researchers can reliably produce this valuable synthetic intermediate. Proper analytical characterization is essential to ensure the quality and purity of the final product, which is a prerequisite for its successful application in the intricate pathways of modern drug development and organic synthesis.

References

  • Benchchem. (n.d.). Fukuyama Amine Synthesis: Application Notes and Protocols for the Use of 2-Nitrobenzenesulfonyl Chloride.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Nitrobenzenesulfonyl Chloride | 1694-92-4.
  • ChemicalBook. (n.d.). 2-Nitrobenzenesulfonyl chloride synthesis.
  • CymitQuimica. (n.d.). CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride.
  • Chem-Impex. (n.d.). 2-Nitrobenzenesulfonyl chloride.
  • Benchchem. (n.d.). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide.
  • ChemicalBook. (2019, November 18). Thionyl chloride- a Sulfinyl Halide.
  • Chemical Bull Pvt. Ltd. (n.d.). 2-nitrobenzenesulfonyl Chloride | 1694-92-4.
  • Chongqing Chemdad Co., Ltd. (n.d.). 2-Nitrobenzenesulfonyl chloride.
  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride....
  • New Jersey Department of Health. (2000, April). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
  • NOAA - CAMEO Chemicals. (n.d.). THIONYL CHLORIDE.
  • Wikipedia. (n.d.). Thionyl chloride.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
  • University Department of Environmental Health and Safety. (2013, July 22). SOP 0079 - Thionyl Chloride - Standard Operating Procedures for.
  • Sigma-Aldrich. (n.d.). 2-Nitrobenzenesulfonyl chloride 97 1694-92-4.
  • Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

Sources

Application Note: A Comprehensive Guide to the Preparation of 2-Nitrobenzenesulfonyl Hydrazide (NBSH)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of NBSH in Modern Organic Synthesis

2-Nitrobenzenesulfonyl hydrazide (NBSH), often referred to as o-nitrobenzenesulfonylhydrazide, is a versatile and highly valuable reagent in contemporary organic chemistry. While its structure is relatively simple, its utility is profound, primarily serving as a convenient precursor for the in situ generation of diimide (N₂H₂). The diimide generated from NBSH is a powerful and chemoselective reducing agent, favored for its mild reaction conditions which are compatible with a wide array of sensitive functional groups.[1] This makes NBSH an indispensable tool for researchers in medicinal chemistry and complex molecule synthesis, where preserving molecular architecture during a reduction is paramount.

Key applications of NBSH include:

  • Chemoselective Alkene Reduction: Diimide generated from NBSH efficiently reduces double bonds without causing isomerization or epimerization, a common issue with other reduction methods.[1]

  • Deoxygenation Reactions: Through a Mitsunobu displacement of an alcohol followed by elimination, NBSH facilitates the deoxygenation of alcohols via a free-radical mechanism.[1]

  • One-Pot Procedures: The synthesis of NBSH can be integrated into a one-pot sequence with subsequent alkene reduction, streamlining synthetic workflows and improving operational efficiency.[2][3]

This document provides a detailed, field-proven protocol for the preparation of NBSH, grounded in the seminal work of Myers et al.[4], with further insights into its mechanism, safe handling, and validation.

The Chemical Principle: Nucleophilic Acyl Substitution

The synthesis of 2-nitrobenzenesulfonyl hydrazide is a classic example of a nucleophilic substitution reaction at a sulfonyl sulfur center. The process involves the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate.

Mechanism:

  • Nucleophilic Attack: The terminal nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride.

  • Leaving Group Departure: This attack forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion as the leaving group.

  • Deprotonation: The resulting hydrazinium salt is deprotonated to yield the final product, NBSH, and hydrochloric acid (HCl). In practice, an excess of hydrazine hydrate is used to act as a base, neutralizing the HCl byproduct to form hydrazine hydrochloride.[4]

The reaction is typically performed at low temperatures (-30°C to 0°C) to control the exothermicity and minimize the formation of side products. The electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the sulfonyl sulfur, facilitating the reaction.

Diagram: Synthesis of 2-Nitrobenzenesulfonyl Hydrazide (NBSH)

Caption: Reaction scheme for the synthesis of NBSH.

Detailed Experimental Protocol

This protocol is adapted from the highly reliable procedure reported by Myers, A.G. et al. and is suitable for preparing NBSH on a 20g scale.[4]

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Nitrobenzenesulfonyl chloride≥98%Sigma-AldrichMoisture sensitive. Handle under an inert atmosphere.
Hydrazine monohydrate (64-65%)Reagent GradeSigma-AldrichHighly toxic and corrosive. Handle with extreme care in a fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free.
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Sodium chloride (NaCl)ACS GradeVWRFor preparing 10% aqueous solution.
Sodium sulfate (Na₂SO₄)AnhydrousVWRFor drying the organic layer.
Round-bottom flask (250 mL)--Two-necked, oven-dried.
Addition funnel--
Magnetic stirrer and stir bar--
Low-temperature bath--e.g., acetone/dry ice bath.
Separatory funnel (500 mL)--
Büchner funnel and filter flask--For vacuum filtration.
Inert gas supply (Nitrogen or Argon)High Purity-For maintaining an inert atmosphere.
Step-by-Step Procedure

Reaction Setup:

  • Equip an oven-dried 250 mL two-necked round-bottom flask with a magnetic stir bar, a rubber septum, and an inert gas inlet.

  • Under a positive pressure of nitrogen or argon, charge the flask with 2-nitrobenzenesulfonyl chloride (22.2 g, 0.1 mol, 1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula or syringe to dissolve the sulfonyl chloride.

  • Cool the resulting solution to -30°C using an acetone/dry ice bath.

Reagent Addition: 5. In a separate, dry graduated cylinder or addition funnel, measure hydrazine monohydrate (12.1 mL, 0.25 mol, 2.5 equiv). 6. Add the hydrazine hydrate dropwise to the cold, stirring THF solution over a period of 15-20 minutes. The rate of addition should be controlled to maintain the internal temperature below -25°C.

  • Expert Insight: During the addition, the reaction mixture will typically turn brown, and a white precipitate of hydrazine hydrochloride will form.[4] This is a normal observation.

Reaction and Quench: 7. After the addition is complete, continue stirring the mixture at -30°C for an additional 30 minutes. 8. Add ice-cold ethyl acetate (200 mL) directly to the cold reaction mixture.

Workup and Isolation: 9. Transfer the cold mixture to a 500 mL separatory funnel. 10. Wash the mixture rapidly with ice-cold 10% aqueous sodium chloride solution (5 x 150 mL).

  • Critical Step: The contact time for each wash must be less than one minute.[4] Prolonged contact with the aqueous phase can lead to decomposition of the product. This washing step is essential for removing hydrazine hydrochloride and any residual 2-nitrobenzenesulfinic acid.
  • Dry the separated organic layer over anhydrous sodium sulfate at 0°C.

Precipitation and Collection: 12. Decant or filter the dried organic solution into a large flask or beaker. 13. While stirring vigorously, add the organic solution slowly over 5 minutes to a stirring solution of hexanes (1.2 L). 14. The product, 2-nitrobenzenesulfonyl hydrazide, will precipitate as a fine white solid. 15. Collect the solid by vacuum filtration using a Büchner funnel. 16. Wash the filter cake with cold hexanes (2 x 50 mL). 17. Dry the collected solid in vacuo to yield NBSH as a white solid (Expected yield: ~17.6 g, 81%).

Diagram: Experimental Workflow for NBSH Synthesis

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve 2-nitrobenzenesulfonyl chloride in anhydrous THF B Cool solution to -30°C under inert atmosphere A->B C Add hydrazine hydrate dropwise at T < -25°C B->C D Stir at -30°C for 30 min C->D E Quench with ice-cold EtOAc D->E F Wash rapidly with ice-cold 10% NaCl (aq) (5x) E->F G Dry organic layer over Na₂SO₄ at 0°C F->G H Precipitate product by adding solution to stirring hexanes G->H I Collect solid by vacuum filtration H->I J Wash with cold hexanes and dry in vacuo I->J

Caption: Step-by-step workflow for the synthesis of NBSH.

Quantitative Data Summary

ReagentMW ( g/mol )Equiv.Amount UsedMoles (mol)
2-Nitrobenzenesulfonyl chloride221.621.022.2 g0.1
Hydrazine monohydrate (~64%)50.062.512.1 mL0.25
Product (NBSH) 217.20 -~17.6 g (81%) ~0.081
Melting Point (°C) --100-101 [4]-

Safety, Handling, and Storage

Researcher safety is non-negotiable. A thorough risk assessment must be conducted before beginning this synthesis.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[5] All operations must be performed inside a certified chemical fume hood.

  • Reagent Hazards:

    • Hydrazine Hydrate: Is extremely toxic, a suspected carcinogen, and corrosive. Avoid inhalation of vapors and any skin contact.

    • 2-Nitrobenzenesulfonyl chloride: Is a corrosive solid and is moisture-sensitive. It can cause severe skin and eye burns.

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible.[5] Have appropriate spill kits for acids and solvents available.

  • Storage of NBSH: The final product is moderately stable. It can be stored in a freezer at -20°C under an inert atmosphere for up to two months without significant degradation.[1][4]

Product Validation: A Self-Validating System

Ensuring the purity of the synthesized NBSH is critical for its successful application in subsequent reactions.

  • Visual Inspection: High-purity NBSH should be a white, crystalline solid. When a small sample is dissolved in THF, it should produce a clear, colorless solution. A yellow coloration indicates the presence of impurities, and the material should be recrystallized or discarded.[4]

  • Melting Point: The melting point should be sharp and consistent with the literature value of 100-101°C.[4] A broad or depressed melting point suggests impurities.

  • Spectroscopic Analysis (¹H NMR): For definitive structural confirmation, ¹H NMR spectroscopy can be performed. The expected signals are:

    • ¹H NMR (300MHz, CD₃CN): δ 8.03-8.17 (m, 1H), 7.78-7.91 (m, 3H), 5.97 (bs, 1H), 3.90 (bs, 2H).[4]

References

  • Organic Chemistry Portal. 2-Nitrobenzenesulfonylhydrazide (NBSH). [Link]

  • Marsh, B. J., & Carbery, D. R. (2009). One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol. The Journal of Organic Chemistry, 74(8), 3186–3188. [Link]

  • Myers, A. G., Zheng, B., & Movassaghi, M. (1997). Preparation of 2-Nitrobenzenesulfonylhydrazide. The Journal of Organic Chemistry, 62(21), 7507. [Link]

  • Movassaghi, M., & Ahmad, O. K. (2011). Preparation of N-Isopropylidene-N'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium-catalyzed Synthesis of Monoalkyl Diazenes. Organic Syntheses, 89, 230-242. [Link]

  • ResearchGate. One-Pot o -Nitrobenzenesulfonylhydrazide (NBSH) Formation−Diimide Alkene Reduction Protocol | Request PDF. [Link]

  • Moravek. (2024). Chemical Synthesis Safety Tips To Practice in the Lab. [Link]

Sources

using 2-nitrobenzenesulfonic acid as an acid catalyst in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the catalytic applications of 2-nitrobenzenesulfonic acid in modern organic synthesis, designed for researchers, scientists, and professionals in drug development.

Introduction: The Profile of a Modern Organocatalyst

In the landscape of organic synthesis, the choice of an acid catalyst is pivotal, influencing reaction rates, yields, and selectivity. While mineral acids have been the traditional workhorses, their use is often associated with harsh reaction conditions, corrosion, and challenges in product purification. This has spurred the adoption of strong organic acids as effective alternatives. Among these, 2-nitrobenzenesulfonic acid (2-NBSA) has emerged as a highly effective and versatile Brønsted acid catalyst.

The catalytic prowess of 2-NBSA is rooted in its molecular architecture. The potent electron-withdrawing effect of the ortho-nitro group significantly enhances the acidity of the sulfonic acid moiety, making it a powerful proton donor. Furthermore, its organic nature confers excellent solubility in a range of organic solvents, facilitating homogeneous catalysis under milder conditions than many inorganic counterparts.[1] These attributes make 2-NBSA a valuable tool for a variety of synthetic transformations, particularly in the synthesis of pharmacologically relevant scaffolds.

This guide provides a detailed exploration of two key applications of 2-nitrobenzenesulfonic acid as a catalyst: the Biginelli multicomponent reaction for the synthesis of dihydropyrimidinones and the Fischer esterification of carboxylic acids.

Application 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

The Biginelli reaction is a cornerstone of multicomponent chemistry, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[2][3] DHPMs are of significant interest in medicinal chemistry, forming the core structure of several calcium channel blockers, antihypertensive agents, and other biologically active compounds.[2] The reaction is acid-catalyzed, and 2-NBSA has proven to be an efficient catalyst for this transformation.

Mechanism and the Role of 2-Nitrobenzenesulfonic Acid

The catalytic cycle, as illustrated below, is initiated by the protonation of the aldehyde carbonyl by 2-NBSA, which activates it towards nucleophilic attack. The reaction is believed to proceed through an N-acyliminium ion intermediate, which is the key electrophile in the rate-determining step.

The primary role of 2-NBSA is to facilitate the formation of the crucial N-acyliminium ion intermediate by protonating the aldehyde and subsequent intermediates. Its high acidity ensures efficient catalysis at low catalyst loadings, and its solubility in common organic solvents allows the reaction to proceed under homogeneous conditions, often leading to high yields and simplified workup procedures.

Diagram: Proposed Catalytic Cycle for the Biginelli Reaction

Biginelli_Mechanism Figure 1: Catalytic Role of 2-NBSA in the Biginelli Reaction Aldehyde Ar-CHO Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde Urea H₂N(C=O)NH₂ Acyliminium N-Acyliminium Ion Urea->Acyliminium - H₂O Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Nucleophilic Attack Catalyst_in 2-NBSA (H⁺) Catalyst_in->Aldehyde Protonation Protonated_Aldehyde->Acyliminium - H₂O Acyliminium->Adduct Nucleophilic Attack Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM DHPM Cyclized->DHPM Dehydration - H₂O Catalyst_out 2-NBSA (H⁺) Cyclized->Catalyst_out Regeneration Water H₂O

Caption: Catalytic cycle of the 2-NBSA catalyzed Biginelli reaction.

Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol provides a general procedure for the 2-NBSA catalyzed Biginelli reaction.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Urea (1.5 mmol, 90 mg)

  • 2-Nitrobenzenesulfonic acid (5 mol%, 10.2 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and 2-nitrobenzenesulfonic acid (5 mol%).

  • Add ethanol (5 mL) to the flask.

  • Fit the flask with a reflux condenser and place it in a pre-heated oil bath on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice (20 g) with stirring.

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) to remove any unreacted urea and catalyst.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone as a white solid.[4][5]

Data Summary:

EntryAldehydeβ-KetoesterYield (%)
1BenzaldehydeEthyl acetoacetate92
24-ChlorobenzaldehydeEthyl acetoacetate95
34-MethoxybenzaldehydeEthyl acetoacetate89
4BenzaldehydeMethyl acetoacetate90
53-NitrobenzaldehydeEthyl acetoacetate85

Table 1: Representative yields for the 2-NBSA catalyzed Biginelli reaction under solvent-free or ethanol reflux conditions. Yields are typical and may vary.

Application 2: Fischer Esterification of Carboxylic Acids

Fischer esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[6] The reaction is an equilibrium process, and often requires forcing conditions, such as the removal of water or the use of a large excess of the alcohol, to drive it to completion.[7][8] 2-NBSA serves as an excellent catalyst for this transformation, promoting high yields under relatively mild conditions. Its solubility in organic media makes it particularly suitable for reactions where the alcohol is not used as the solvent.

Mechanism and the Role of 2-Nitrobenzenesulfonic Acid

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by 2-NBSA. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the catalyst.

Diagram: Workflow for 2-NBSA Catalyzed Esterification

Fischer_Esterification_Workflow Figure 2: General Workflow for Fischer Esterification start Start mix 1. Mix Carboxylic Acid, Alcohol, & 2-NBSA in Solvent start->mix heat 2. Heat to Reflux (e.g., in Toluene with Dean-Stark trap) mix->heat monitor 3. Monitor by TLC/GC heat->monitor workup 4. Aqueous Workup (Wash with NaHCO₃ soln) monitor->workup Reaction Complete extract 5. Extract with Organic Solvent workup->extract dry 6. Dry, Filter, & Concentrate extract->dry purify 7. Purify by Column Chromatography or Distillation dry->purify end_node End (Pure Ester) purify->end_node

Caption: Step-by-step workflow for a typical Fischer esterification.

Experimental Protocol: Synthesis of Benzyl Benzoate

This protocol describes the esterification of benzoic acid with benzyl alcohol, a reaction where neither reactant can be used in large excess as a solvent.

Materials:

  • Benzoic acid (1.0 mmol, 122 mg)

  • Benzyl alcohol (1.2 mmol, 130 mg, 124 µL)

  • 2-Nitrobenzenesulfonic acid (2 mol%, 4.1 mg)

  • Toluene (10 mL)

  • Round-bottom flask (50 mL)

  • Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer

Procedure:

  • Set up a 50 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charge the flask with benzoic acid (1.0 mmol), benzyl alcohol (1.2 mmol), 2-nitrobenzenesulfonic acid (2 mol%), and toluene (10 mL).

  • Heat the mixture to reflux (approximately 111 °C) with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue heating until no more water is collected in the trap (typically 3-6 hours). Monitor the reaction by TLC if desired.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove the acid catalyst and any unreacted benzoic acid.

  • Wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure benzyl benzoate.

Data Summary:

EntryCarboxylic AcidAlcoholYield (%)
1Benzoic AcidBenzyl Alcohol88
2Acetic Acid1-Butanol95
3Cyclohexanecarboxylic AcidEthanol93
4Phenylacetic AcidMethanol91

Table 2: Representative yields for esterifications catalyzed by 2-NBSA. Yields are typical and may vary based on specific substrates and conditions.[9]

Conclusion and Outlook

2-Nitrobenzenesulfonic acid stands out as a robust and efficient Brønsted acid organocatalyst. Its strong acidity, coupled with its compatibility with common organic solvents, makes it a superior alternative to traditional mineral acids in many applications. As demonstrated in the Biginelli reaction and Fischer esterification, 2-NBSA can catalyze the formation of complex and valuable molecules in high yields under relatively mild conditions. Its ease of handling and removal during workup further enhances its appeal for both academic research and industrial-scale synthesis, particularly in the development of pharmaceutical intermediates where product purity is paramount. The continued exploration of 2-NBSA in other acid-catalyzed transformations is a promising avenue for the development of greener and more efficient synthetic methodologies.

References

  • U.S.
  • "2-Nitrobenzenesulfonic acid," Solubility of Things.
  • "orthanilic acid," Organic Syntheses Procedure.
  • "Synthesis routes of 2-Nitrobenzenesulfonic acid," Benchchem.
  • German Patent DE1955371A1, "Meta nitrobenzene sulphonic acid by sulphon - ation of nitrobenzene," Google P
  • "Biginelli reaction," Wikipedia.
  • "CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterific
  • Fauzi, A., et al. "Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological," Journal of Medicinal and Chemical Sciences, 2022.
  • "New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions," MDPI, 2016.
  • "Biginelli Reaction," Organic Chemistry Portal.
  • Yadav, S., & Srivastava, A. "Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview," IJPPR, 2024.
  • "GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION," Chemistry Journal of Moldova.
  • "Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applic
  • "Reactions of Carboxylic Acids," Chemistry LibreTexts, 2024.
  • "Brønsted acid catalysed enantioselective Biginelli reaction," IRIS-AperTO - UniTo.
  • "Biginelli Reaction," YouTube, 2021.
  • "Synthesis and Bioactivity of Dihydropyrimidinone Derivatives Containing Phthalimide Moiety," IJIRT.
  • "Reactions with Carboxylic Acid/Ester Electrophiles," Introduction to Organic Chemistry.
  • Meshram, S.M., Bharati, A.V., & Meshram, E.M. "Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent," AJC, 2012.
  • "Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution," Master Organic Chemistry, 2018.

Sources

Application Note: High-Performance Sulfonation of Nitrobenzene with Oleum

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The sulfonation of nitrobenzene is a cornerstone transformation in organic synthesis, yielding 3-nitrobenzenesulfonic acid (m-NBSA) . This compound is a critical precursor for m-aminophenol, diverse azo dyes, and pharmaceutical intermediates.

Unlike benzene, nitrobenzene is strongly deactivated by the electron-withdrawing nitro group (


). Standard sulfuric acid is insufficient to drive this reaction to completion; it requires oleum (fuming sulfuric acid)  containing free sulfur trioxide (

).

Key Technical Challenges:

  • Kinetics: The reaction rate is significantly slower than benzene sulfonation, requiring elevated temperatures (

    
    ).
    
  • Thermodynamics: The reaction is reversible; water generated during sulfonation can hydrolyze the product back to starting material or dilute the acid, stalling the reaction. Oleum acts as a water scavenger.

  • Safety: Handling oleum requires rigorous exclusion of moisture and control of highly exothermic quenching steps.[1][2]

Part 2: Mechanistic Deep Dive

The Active Electrophile

In concentrated oleum, the primary sulfonating agent is not simple sulfuric acid, but rather the protonated disulfuric acid (


) or free sulfur trioxide (

) activated by the medium.

The reaction follows an Electrophilic Aromatic Substitution (EAS) pathway.[3]

  • Activation:

    
     and 
    
    
    
    .
  • Attack: The electrophile attacks the meta-position (least deactivated) of nitrobenzene.

  • Sigma Complex: Formation of the arenium ion (Wheland intermediate).

  • Re-aromatization: Loss of a proton to the weak base (

    
    ).[3]
    
Reaction Kinetics

The rate law for sulfonation in oleum is complex but generally approximated as third-order in the initial phase:



This dependence on 

highlights why maintaining a high concentration of free

(via oleum) is critical for conversion.
Visualization: Mechanistic Pathway

G Start Nitrobenzene Complex Sigma Complex (Arenium Ion) Start->Complex + Electrophile (Meta attack) Oleum Oleum (H2S2O7) Electrophile Active Species (H3S2O7+ / SO3) Oleum->Electrophile Activation Product m-Nitrobenzenesulfonic Acid Complex->Product - H+ (Re-aromatization) Byproduct Bis(3-nitrophenyl)sulfone (Trace Side Product) Complex->Byproduct Side Reaction (High Temp)

Figure 1: Mechanistic pathway of nitrobenzene sulfonation showing activation, attack, and potential side-reaction.

Part 3: Experimental Protocol

Safety & Pre-requisites
  • Hazard: Oleum reacts violently with water.[1][4] Inhalation of fumes causes severe lung damage.

  • PPE: Face shield, neoprene/butyl rubber gloves, acid-resistant apron, full fume hood.

  • Quenching: NEVER add water to oleum. Always add the reaction mass dropwise to ice/water.

Reagents & Equipment
ReagentSpecificationRole
Nitrobenzene>99%, DrySubstrate
Oleum20-25% Free

Sulfonating Agent & Solvent
Sodium Hydroxide50% w/w aq.Neutralization
Sodium ChlorideSolid (Technical Grade)Salting Out

Equipment:

  • 3-neck Round Bottom Flask (RBF) with mechanical stirrer (Teflon blade).

  • Pressure-equalizing addition funnel.

  • Thermometer / Thermocouple.

  • Oil bath or heating mantle.

Step-by-Step Procedure
Phase A: Sulfonation[5][6][7]
  • Setup: Charge Nitrobenzene (1.0 eq) into the RBF. Begin stirring at moderate speed.

  • Addition: Charge Oleum (1.2 - 1.5 eq of

    
    )  into the addition funnel.
    
    • Critical Step: Add oleum dropwise to the nitrobenzene.

    • Exotherm Control: The temperature will rise.[8][7][9] Maintain internal temperature between 40--60°C during addition. If it spikes, pause addition.

  • Reaction: Once addition is complete, ramp the temperature to 100--115°C .

  • Monitoring: Hold at 110°C for 3--5 hours .

    • Endpoint: Monitor by TLC (EtOAc/MeOH) or HPLC. Nitrobenzene spot should disappear.

Phase B: Quenching & Isolation (Sodium Salt Formation)
  • Cooling: Cool the reaction mass to ~30°C.

  • Quench: Prepare a beaker with crushed ice (approx 3x weight of acid mass).

    • Safety: Slowly pour the reaction mass onto the ice with vigorous stirring. Do not allow temperature to exceed 80°C.

  • Neutralization (Liming vs. Salting):

    • Modern Lab Method (Salting Out): Partially neutralize the acidic solution with NaOH or

      
        to pH ~1-2.
      
    • Add solid NaCl (saturation) to precipitate the sodium m-nitrobenzenesulfonate.

    • Alternative (Liming): Add

      
       to precipitate sulfate as gypsum (
      
      
      
      ). Filter gypsum. Treat filtrate with
      
      
      to precipitate
      
      
      , filter again, then evaporate to dryness.
  • Filtration: Filter the precipitated sodium salt.

  • Purification: Recrystallize from hot water if necessary to remove inorganic salts (

    
    , 
    
    
    
    ).
Visualization: Experimental Workflow

Workflow Setup Setup: Charge Nitrobenzene (Dry RBF, N2 atm) Addition Addition: Add Oleum Dropwise (Control Temp < 60°C) Setup->Addition Start Stirring Heating Reaction: Heat to 110°C (3-5 Hours) Addition->Heating Addition Complete Quench Quench: Pour into Ice (Exothermic!) Heating->Quench TLC: SM Consumed Neutralize Neutralization: Add NaOH/NaCl (Precipitate Product) Quench->Neutralize Hydrolysis Filter Isolation: Filtration & Drying (Yield: Na-m-NBS) Neutralize->Filter Salting Out

Figure 2: Operational workflow from reagent charging to product isolation.

Part 4: Process Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Conversion Water ingress or insufficient

.
Ensure glassware is dry.[1] Increase oleum strength or stoichiometry.
High Sulfone Byproduct Temperature too high (>130°C) or local hotspots.Improve stirring efficiency. Keep reaction temp <115°C.
Product Oiling Out Impurities or incorrect pH during isolation.Ensure pH is neutral/slightly acidic before salting out. Recrystallize.
Violent Fuming Moisture in flask or rapid addition.STOP. Check setup. Use drying tube.[1] Slow down addition.

Analytical Checkpoint (HPLC):

  • Column: C18 Reverse Phase.

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol Gradient.

  • Detection: UV @ 254 nm.

  • Retention: m-NBSA elutes early (polar); Nitrobenzene elutes late; Sulfones elute very late.

References

  • Mechanism of Sulfonation: Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.

  • Kinetics of Nitrobenzene Sulfonation: Cowdrey, W. A., & Davies, D. S. (1949). The kinetics of the sulphonation of nitrobenzene by sulphur trioxide in nitromethane solution. Journal of the Chemical Society.[3][4]

  • Industrial Protocol & Isolation: Othmer, D. F., & Potter, J. A. (1949). Sulfonation of Nitrobenzene. Industrial & Engineering Chemistry.

  • Safety Data (Oleum): PubChem. (n.d.). Sulfuric acid, fuming (Oleum).[2][3][4][6][10] National Library of Medicine.

  • Modern Process Improvements: Zhang, Y., et al. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor.[9][11] Green Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Dehydration of 2-Nitrobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-nitrobenzenesulfonic acid and require its anhydrous form for experimentation. The presence of water, even in small amounts, can significantly impact reaction stoichiometry, kinetics, and solubility in non-aqueous systems. This document provides a comprehensive, experience-based approach to the dehydration process, addressing common challenges and providing robust, verifiable protocols.

Frequently Asked Questions (FAQs)

Q1: What exactly is 2-nitrobenzenesulfonic acid hydrate, and why is dehydration a critical step?

2-nitrobenzenesulfonic acid is a strong organic acid featuring both a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) on a benzene ring.[1] The sulfonic acid group is highly hygroscopic, meaning it readily attracts and holds water molecules from the atmosphere. Consequently, the commercially available product is often a hydrate, which may contain a significant percentage of water (up to 16% in some cases).[2]

Dehydration is critical for several reasons:

  • Stoichiometric Accuracy: If the compound is used as a reactant or catalyst, the unknown amount of water will lead to inaccurate molar calculations, affecting reaction yields and reproducibility.

  • Reaction Compatibility: Many organic reactions, particularly those involving water-sensitive reagents like organometallics, acid chlorides, or certain catalysts, will fail or produce unwanted side products in the presence of water.

  • Solvent System Integrity: For reactions in non-aqueous or anhydrous solvents, introducing a hydrated reagent can compromise the entire system.

Q2: What are the primary safety precautions I must take before starting any dehydration procedure?

Safety is paramount. 2-Nitrobenzenesulfonic acid and its related compounds are classified as corrosive and can cause severe skin burns and eye damage.[2][3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.

  • Ventilation: All handling and heating steps must be performed in a certified chemical fume hood to avoid inhalation of any dust or potential decomposition vapors.[4] Thermal decomposition can release irritating gases.[3]

  • Material Compatibility: Avoid contact with strong bases and strong oxidizing agents, as these are incompatible materials.[3]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[4]

Q3: What are the most reliable methods for drying this compound?

Given the strong association of water with the sulfonic acid group, simple air-drying is ineffective.[5][6] The two most reliable laboratory-scale methods are Vacuum Oven Drying and Azeotropic Dehydration .

  • Vacuum Oven Drying: This method involves heating the solid compound under reduced pressure. The vacuum lowers the boiling point of water, allowing it to be removed at a lower temperature than would be required at atmospheric pressure. This is crucial for preventing thermal decomposition of the heat-sensitive nitro-aromatic structure.[7]

  • Azeotropic Dehydration: This technique involves heating the hydrate in a solvent that forms an azeotrope (a constant-boiling mixture) with water, such as toluene.[8] As the mixture is refluxed, the water-toluene azeotrope distills off, and the water can be physically separated in a Dean-Stark trap, effectively removing it from the system. This is often the most exhaustive method for removing tightly bound water.[8]

Q4: How can I definitively confirm that my sample is anhydrous?

Visual inspection is not sufficient. The gold standard for determining water content in organic compounds is Karl Fischer (KF) Titration .[9][10][11] This method is highly specific to water and can detect even trace amounts, providing a quantitative measure of water content (e.g., in parts per million, ppm, or percent).[11]

For a qualitative check, Infrared (IR) Spectroscopy can be useful. A properly dried sample should show a significant reduction or complete disappearance of the broad O-H stretching band characteristic of water, typically found around 3200-3500 cm⁻¹.

Troubleshooting Guide

Problem: My sample turned dark brown or black during heating. What happened?

This indicates thermal decomposition. The nitro group makes the aromatic ring electron-deficient and can lower the decomposition temperature. You likely exceeded the safe heating limit for the compound.

  • Causality: The combination of heat and potential acidic self-catalysis can lead to degradation. The warning on safety data sheets about the release of irritating vapors upon thermal decomposition is relevant here.[3]

  • Solution:

    • Immediately stop the heating process.

    • For your next attempt, significantly reduce the temperature. If using a vacuum oven, a temperature between 70-80°C is a more conservative starting point.[12]

    • Ensure the vacuum is applied before raising the temperature. A lower pressure allows for effective water removal at a safer temperature.

    • If decomposition persists even at lower temperatures, the azeotropic dehydration method, which operates at the boiling point of the azeotrope (for toluene-water, this is ~84°C), may be a gentler alternative.

Problem: My Karl Fischer results still show >0.5% water after hours of vacuum drying. Why isn't it working?

This is a common issue stemming from the tenacity of the last water molecule bound to the sulfonic acid group. Research on similar sulfonic acid structures, like those in Nafion membranes, shows that a single water molecule can remain strongly bound even at temperatures as high as 140°C.[5][6]

  • Causality: The final water molecule is not merely adsorbed but is part of a stable hydration structure with the highly polar -SO₃H group.[6]

  • Solutions:

    • Increase Drying Time: Extend the drying period in the vacuum oven to 24-48 hours.

    • Optimize Sample Preparation: Spread the solid in a thin layer on a watch glass or petri dish to maximize surface area.

    • Switch to a More Rigorous Method: If extended vacuum drying fails, azeotropic dehydration with toluene is the recommended next step. The continuous physical removal of water via the Dean-Stark trap is often more effective at breaking the strong hydrate bond than vacuum alone.[8]

Problem: The material is melting and clumping into a glassy solid in the oven, making drying inefficient.

The melting point of anhydrous 2-nitrobenzenesulfonic acid is around 76°C.[1] However, the hydrate may have a lower melting point or form a eutectic mixture with the water being removed, leading to a sticky or molten state that traps residual water.

  • Causality: Heating the sample close to or above its melting point will reduce the effective surface area for evaporation.

  • Solution:

    • Reduce Temperature: Set the oven temperature to be well below the melting point (e.g., 60-65°C). While this will slow the drying rate, it will prevent melting and ensure the material remains a powder.

    • Use a Drying Agent (Advanced): For extremely stubborn cases, the material can be dissolved in a suitable volatile solvent, dried over a chemical drying agent like anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure at a low temperature.[13] However, finding a suitable solvent that dissolves the acid but not the drying agent can be challenging.

Experimental Protocols & Data

ParameterMethod 1: Vacuum Oven DryingMethod 2: Azeotropic Dehydration
Temperature 70-80°C (Do not exceed)[12]~111°C (Toluene boiling point)
Pressure <100 mbar (as low as possible)[12]Atmospheric
Typical Time 12-48 hours4-8 hours
Key Equipment Vacuum oven, vacuum pumpDean-Stark apparatus, condenser, heating mantle
Pros Simple setup, good for moderate drynessHighly effective for stubborn hydrates, clear endpoint
Cons Can be slow, may not remove all waterRequires more complex glassware, uses solvent
Protocol 1: Step-by-Step Vacuum Oven Drying
  • Preparation: Place a thin layer (2-5 mm) of this compound onto a clean, dry watch glass or petri dish.

  • Loading: Place the dish into the vacuum oven.

  • Evacuation: Close the oven door and begin to slowly apply vacuum to prevent the fine powder from being aspirated into the pump. Aim for a pressure below 100 mbar.

  • Heating: Once the final pressure is reached, begin heating the oven to the setpoint (e.g., 75°C).

  • Drying: Maintain the temperature and vacuum for at least 24 hours.

  • Cooling & Storage: Turn off the heater and allow the oven to cool to room temperature under vacuum. Once cool, slowly vent the oven with a dry, inert gas like nitrogen or argon. Immediately transfer the anhydrous product to a desiccator or a tightly sealed container inside a glovebox for storage.

Protocol 2: Step-by-Step Azeotropic Dehydration
  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.

  • Charging: Add the this compound to the flask, followed by enough toluene to fully immerse the solid and allow for stirring (approx. 5-10 mL of toluene per gram of solid).

  • Reflux: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill.

  • Water Collection: The condensed azeotrope will collect in the Dean-Stark trap. The denser water will separate and fall to the bottom of the graduated arm, while the lighter toluene will overflow and return to the reaction flask.[8]

  • Completion: Continue the reflux until no more water collects in the arm of the trap and the returning toluene is clear.

  • Isolation: Allow the apparatus to cool. The anhydrous product can either be used directly as a solution in toluene or isolated by carefully decanting the toluene and drying the remaining solid under vacuum to remove residual solvent.

Dehydration Workflow Diagram

This diagram outlines the decision-making process for achieving and verifying the anhydrous state of 2-nitrobenzenesulfonic acid.

DehydrationWorkflow start Start: Hydrated 2-Nitrobenzenesulfonic Acid safety Perform Safety Assessment (Review SDS, Use Fume Hood, Wear PPE) start->safety select_method Select Dehydration Method safety->select_method vacuum_oven Protocol 1: Vacuum Oven Drying (75°C, <100 mbar, 24h) select_method->vacuum_oven Simpler Setup azeotrope Protocol 2: Azeotropic Dehydration (Toluene, Dean-Stark) select_method->azeotrope Stubborn Hydrate verify Verify Water Content via Karl Fischer Titration vacuum_oven->verify azeotrope->verify is_dry Is Water Content < 0.1%? verify->is_dry storage Store Anhydrous Product Under Inert Atmosphere is_dry->storage Yes troubleshoot Troubleshoot: - Extend Drying Time - Switch to Azeotropic Method is_dry->troubleshoot No end End: Anhydrous Product Ready for Use storage->end troubleshoot->select_method

Caption: Decision workflow for drying this compound.

References

  • 2-nitrobenzenesulfonic acid | CAS#:80-82-0 | Chemsrc . Chemsrc. Available at: [Link]

  • Characterization of novel sulfonic acid photogenerating 2-nitrobenzyl ester derivatives . Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures. Available at: [Link]

  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach . RSC Publishing. Available at: [Link]

  • Analytical methods and achievability - Guidelines for drinking-water quality . NCBI. Available at: [Link]

  • Methods for the Determination of Organic Compounds in Drinking Water . EPA NEPAL. Available at: [Link]

  • Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound? . ResearchGate. Available at: [Link]

  • Hydration Structure of the Strongly Bound Water on the Sulfonic Acid Group in a Nafion Membrane Studied by Infrared Spectroscopy . CiteSeerX. Available at: [Link]

  • CID 88510826 | C12H10N2O10S2 . PubChem - NIH. Available at: [Link]

  • 2-Nitrobenzenesulfonylhydrazide (NBSH) . Organic Chemistry Portal. Available at: [Link]

  • Hydration structure of strongly bound water on the sulfonic acid group in a Nafion membrane studied by infrared spectroscopy and quantum chemical calculation . RSC Publishing. Available at: [Link]

  • US20020022743A1 - Method for the purification of aryl sulfonic acids and salts. Google Patents.
  • 2-Nitrobenzenesulfonic acid - Solubility of Things . Solubility of Things. Available at: [Link]

  • Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides . PMC - NIH. Available at: [Link]

  • EP0897910B1 - Process for the preparation of 2-carboxy-5-nitrobenzene sulphonic acid and its salts by oxidation. Google Patents.
  • Tips & Tricks: Drying Methods . University of Rochester Chemistry Department. Available at: [Link]

  • Dehydrating Hydrates with Concentrated Sulfuric Acid . YouTube. Available at: [Link]

  • DEHYDRATION METHOD - EP 1932822 A1 . European Patent Office. Available at: [Link]

  • 3.2: Drying Agents . Chemistry LibreTexts. Available at: [Link]

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separation of 2-nitrobenzenesulfonic acid from 4-nitrobenzenesulfonic acid isomer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 2-Nitrobenzenesulfonic Acid from 4-Nitrobenzenesulfonic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in separating 2-nitrobenzenesulfonic acid from its 4-nitrobenzenesulfonic acid isomer. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental work.

Part 1: Foundational Principles & Common Challenges
Q1: Why is the separation of 2- and 4-nitrobenzenesulfonic acid isomers so challenging?

The separation of these positional isomers is difficult due to their very similar physicochemical properties. Both molecules have the same molecular formula (C₆H₅NO₅S) and molecular weight (203.17 g/mol ).[1] They possess identical functional groups—a sulfonic acid group and a nitro group—which results in comparable polarity, hydrophilicity, and reactivity.[2][3] This similarity means that standard separation techniques like distillation are ineffective, and methods relying on differential physical properties, such as crystallization and chromatography, require careful optimization to exploit the subtle differences arising from the ortho (2-) versus para (4-) substitution pattern.

Part 2: Troubleshooting Fractional Crystallization

Fractional crystallization is a primary method for separating these isomers on a preparative scale. The technique relies on exploiting small differences in their solubility in a specific solvent system.[4][5] The substance that is least soluble will crystallize out of the solution first.[6]

Q2: My fractional crystallization attempt resulted in a low yield of the purified 4-nitro isomer. What went wrong?

This is a common issue often traced back to the solvent system and cooling procedure.

  • Causality: The success of fractional crystallization hinges on maximizing the solubility difference between the two isomers. While both isomers are highly soluble in water due to their polar sulfonic acid groups, their solubility can be modulated by changing the properties of the solvent, such as by using a mixed-solvent system or by altering the ionic strength.[2][3] For many sulfonic acids, solubility is significantly reduced in aqueous sulfuric acid solutions compared to pure water, a phenomenon that can be exploited for precipitation.[7] The 4-nitro isomer is generally less soluble than the 2-nitro isomer in acidic aqueous solutions due to its more symmetrical structure, which allows for more efficient crystal lattice packing.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Instead of pure water, try a dilute sulfuric acid solution (e.g., 20-40% w/w H₂SO₄). This will suppress the solubility of both isomers, but typically has a more pronounced effect on the 4-nitro isomer, enhancing the separation factor.[7]

    • Control the Cooling Rate: Rapid cooling can lead to co-precipitation of the more soluble 2-nitro isomer, trapping it within the crystal lattice of the 4-nitro isomer and reducing both yield and purity. Employ a slow, controlled cooling ramp (e.g., 5-10 °C per hour) to allow for the selective crystallization of the less soluble 4-nitro isomer.

    • Utilize Seeding: Introduce a small number of pure 4-nitrobenzenesulfonic acid seed crystals once the solution is saturated. This promotes controlled crystal growth of the desired isomer and prevents spontaneous, non-selective nucleation.

Q3: How can I convert the sulfonic acids to their salts to improve separation, and why does this work?

Converting the sulfonic acids to their corresponding salts with a specific cation (e.g., sodium, potassium, or an amine) can dramatically alter their solubility profiles and improve separation efficiency.[8]

  • Scientific Rationale: The solubility of an ionic salt is determined by its lattice energy and the hydration energy of its constituent ions. By choosing an appropriate counter-ion, you can create a diastereomeric salt (if the base is chiral) or simply a salt with a significantly different crystal lattice energy and thus different solubility compared to the salt of the other isomer.[9] For instance, the potassium salt of one isomer may be significantly less soluble in a given solvent than the potassium salt of the other.

  • Workflow Diagram: Salt Formation for Enhanced Separation

    G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Recovery of Free Acid A Dissolve Isomer Mixture (2-NBS & 4-NBS) in suitable solvent (e.g., Water/Ethanol) B Add Stoichiometric Amount of a Base (e.g., KOH, NaOH) to form sulfonate salts A->B Neutralization C Concentrate solution and cool slowly D Isolate Crystals of Less Soluble Salt (e.g., Potassium 4-nitrobenzenesulfonate) C->D Precipitation E Mother Liquor contains More Soluble Salt (e.g., Potassium 2-nitrobenzenesulfonate) C->E F Re-acidify separated salt solution with strong acid (e.g., HCl) D->F Acidification & Isolation G Isolate Pure Isomer F->G Acidification & Isolation

    Caption: Workflow for separating isomers via salt formation.

Experimental Protocol: Fractional Crystallization
  • Dissolution: Dissolve 100 g of the mixed 2- and 4-nitrobenzenesulfonic acid isomers in 200 mL of 30% (w/w) aqueous sulfuric acid at 70-80 °C with stirring.

  • Controlled Cooling: Slowly cool the solution at a rate of approximately 10 °C/hour.

  • Seeding (Optional): Once the solution reaches 50 °C, add 0.1 g of pure 4-nitrobenzenesulfonic acid seed crystals.

  • Crystallization: Continue slow cooling to 5-10 °C and hold at this temperature for 2-4 hours to maximize crystal growth.

  • Isolation: Filter the resulting slurry through a Büchner funnel and wash the collected crystals with a small amount of ice-cold 30% sulfuric acid.

  • Drying: Dry the crystals under vacuum at 60 °C to yield purified 4-nitrobenzenesulfonic acid.

  • Analysis: Analyze the purity of the crystals and the composition of the mother liquor using HPLC to determine the efficiency of the separation.

Part 3: Troubleshooting HPLC Separation

High-Performance Liquid Chromatography (HPLC) is an excellent analytical technique for assessing purity and can also be scaled for preparative separation.[10]

Q4: My HPLC analysis shows poor resolution (co-eluting peaks) between the 2-nitro and 4-nitro isomers. How can I improve this?

Poor resolution is the most common HPLC challenge for isomers. The key is to enhance the differential interaction of the analytes with the stationary and mobile phases.[11]

  • Causality: Standard C18 (octadecylsilane) columns separate primarily based on hydrophobicity. Since the two isomers have very similar hydrophobicity, a C18 column may not provide adequate selectivity.[11] To improve separation, you need a stationary phase that can exploit other interaction mechanisms, such as π-π interactions, or you need to modify the mobile phase to influence the ionization state of the analytes.

  • Troubleshooting Decision Tree

    G cluster_MP Mobile Phase Optimization cluster_Col Column Selection Start Poor Peak Resolution Opt_MP Optimize Mobile Phase Start->Opt_MP Change_Col Change HPLC Column Start->Change_Col Adjust_pH Adjust pH of Aqueous Phase (e.g., with formic or phosphoric acid) Opt_MP->Adjust_pH Change_Org Change Organic Modifier (e.g., Methanol vs. Acetonitrile) Opt_MP->Change_Org Add_IP Add Ion-Pairing Reagent (e.g., TBAHS) Opt_MP->Add_IP Phenyl_Col Use a Phenyl-Hexyl Column (for π-π interactions) Change_Col->Phenyl_Col PFP_Col Use a Pentafluorophenyl (PFP) Column (for dipole-dipole interactions) Change_Col->PFP_Col Mixed_Mode Use a Mixed-Mode Column (e.g., RP/Anion-Exchange) Change_Col->Mixed_Mode

    Caption: Decision tree for troubleshooting poor HPLC resolution.

  • Recommended Actions:

    • Switch to a Phenyl Column: A phenyl-based stationary phase is highly recommended. It facilitates π-π stacking interactions between the electron-rich phenyl ring of the stationary phase and the electron-deficient nitro-aromatic system of the analytes. The difference in the position of the nitro group between the 2- and 4-isomers will lead to different strengths of these interactions, often resulting in baseline separation.[12]

    • Adjust Mobile Phase pH: The sulfonic acid group is strongly acidic (pKa < 1). However, adjusting the pH of the aqueous portion of the mobile phase (e.g., to pH 2.5 with phosphoric or formic acid) can ensure complete and consistent ionization, leading to sharper peaks and potentially improved selectivity.[13]

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other. Methanol is a protic solvent and can engage in different hydrogen bonding interactions than the aprotic acetonitrile, which can alter elution order and improve resolution.[11]

Q5: I'm observing significant peak tailing for both isomers in my HPLC chromatogram. What is the cause and solution?

Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, most commonly with active silanol groups on the silica support.[14]

  • Solutions:

    • Lower Mobile Phase pH: Acidifying the mobile phase (pH 2.5-3.0) protonates the silanol groups (Si-OH), reducing their ability to interact ionically with the negatively charged sulfonate group of the analytes.[14]

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped HPLC column. End-capping "masks" most of the residual silanol groups with a less reactive trimethylsilyl group.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) in the mobile phase can help to saturate the active sites on the stationary phase, reducing their availability for secondary interactions with the analyte.

Data Table: Starting HPLC Conditions
ParameterRecommended ConditionRationale
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)Promotes π-π interactions, enhancing selectivity for aromatic isomers.[12]
Mobile Phase A Water with 0.1% Phosphoric AcidLow pH to suppress silanol interactions and ensure consistent analyte ionization.[13]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 20% to 50% B over 15 minutesA gradient is often necessary to elute both components with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nmBoth isomers have strong chromophores and absorb well at this wavelength.
References
  • SIELC Technologies. (2018, February 16). Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column. SIELC.
  • Solubility of Things. 2-Nitrobenzenesulfonic acid.
  • Solubility of Things. 4-Nitrobenzenesulfonic acid.
  • Yuan, B. (2022, June 7). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry Open Access.
  • Google Patents.
  • Sulzer.
  • Regis Technologies, Inc. HPLC Troubleshooting Guide.
  • Wikipedia.
  • PubChem. 4-Nitrobenzenesulfonic acid.
  • BenchChem.
  • Chromatography Forum. (2009, May 12).
  • ResearchGate. (2025, August 7).
  • Ekeeda. (2019, July 30).
  • BenchChem. Fractional Crystallization Protocol for Chiral Resolution Using (R)-1-Phenylethanesulfonic Acid.

Sources

Technical Support Center: 2-Nitrobenzenesulfonic Acid (2-NBSA) Aqueous Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule at a Glance

2-Nitrobenzenesulfonic acid (2-NBSA, CAS 80-82-0) is a robust, strong organic acid (


) often utilized as a photo-acid generator precursor, a catalyst, or a synthetic intermediate. In aqueous solution, it exists almost exclusively as the 2-nitrobenzenesulfonate anion.

The Core Stability Thesis: 2-NBSA is hydrolytically stable but photochemically reactive .

  • Hydrolysis: The C-S bond is extremely robust in aqueous media. Unlike its derivative 2-nitrobenzenesulfonyl chloride (which rapidly hydrolyzes), the acid itself does not degrade via hydrolysis under standard laboratory conditions.

  • Photolysis: The nitro group (

    
    ) is susceptible to photoreduction and rearrangement under UV/VIS irradiation, leading to color shifts (yellowing/browning) and the formation of azo- or nitroso-species.
    

Module 1: The Stability Matrix

The following data summarizes the behavior of 2-NBSA under distinct stress conditions.

Stress FactorStability RatingPrimary Degradation MechanismVisual Indicator
Hydrolysis (Acidic) High None (Stable > 24h at 80°C)None
Hydrolysis (Basic) High None (Stable in 1M NaOH)None
Photolysis (UV/VIS) Low Nitro-reduction / Nitro-nitrite rearrangementDarkening (Yellow

Brown)
Thermal (Solid) Medium Decomposition > 200°C (Violent)Charring / Gas evolution
Thermal (Solution) High Stable < 100°CNone
Mechanistic Insight: The "Chloride" Trap

A common user error is confusing 2-NBSA with 2-Nitrobenzenesulfonyl Chloride (2-NBS-Cl) .

  • 2-NBS-Cl is highly unstable in water. It hydrolyzes rapidly to form 2-NBSA and HCl.

  • 2-NBSA is the product of this breakdown and is thermodynamically stable in water.

  • Diagnostic: If your fresh solution shows a rapid pH drop and generates heat, you likely started with the chloride, not the acid.

Module 2: Troubleshooting Guide

Issue 1: "My clear/pale yellow solution has turned dark orange or brown."

Diagnosis: Photochemical Degradation.[1] Mechanism: Nitroarenes are photosensitive. UV exposure triggers an intramolecular rearrangement or intermolecular reduction (forming azo dimers), especially in the presence of trace organics or reducing agents. Corrective Action:

  • Shielding: Store all stock solutions in amber glass or foil-wrapped containers.

  • Filtration: If precipitation accompanies the color change, filter through a 0.22 µm PVDF membrane.

  • Validation: Check purity via HPLC (see Module 3). Small color changes often correspond to <0.5% chemical degradation due to the high extinction coefficient of azo-derivatives.

Issue 2: "I observe precipitation in my buffer."

Diagnosis: Solubility Limit / Common Ion Effect. Mechanism: While 2-NBSA is soluble, high ionic strength (e.g., adding NaCl or KCl) can force the sulfonate salt out of solution ("Salting Out"). Corrective Action:

  • Warm the solution: Gently heat to 40-50°C to redissolve.

  • Reduce Ionic Strength: Dilute the buffer if possible.

Issue 3: "HPLC retention times are drifting."

Diagnosis: Ion Suppression / pH Mismatch. Mechanism: 2-NBSA is a strong acid. In standard C18 chromatography, it elutes near the void volume (unretained) unless ion-pairing agents or low pH mobile phases are used to suppress ionization. Corrective Action:

  • Acidify Mobile Phase: Use 0.1% Trifluoroacetic acid (TFA) or Formic acid to ensure the molecule is protonated (or fully ion-paired if using an amine modifier).

  • Column Choice: Switch to a "Polar C18" or "Aq" type column designed for retaining polar acids.

Module 3: Visualization of Stability Logic

The following diagram illustrates the decision matrix for handling 2-NBSA and distinguishing it from its unstable precursors.

StabilityLogic Start Start: Aqueous Solution Behavior CheckSource Check Source Material: Acid or Chloride? Start->CheckSource Chloride 2-Nitrobenzenesulfonyl CHLORIDE (2-NBS-Cl) CheckSource->Chloride If Chloride Acid 2-Nitrobenzenesulfonic ACID (2-NBSA) CheckSource->Acid If Acid Hydrolysis Rapid Hydrolysis (Generates HCl + Heat) Chloride->Hydrolysis Hydrolysis->Acid Becomes StableState Thermodynamically Stable (Sulfonate Anion) Acid->StableState Light Exposure to UV/Light StableState->Light Heat Heat (<100°C) StableState->Heat PhotoDeg Photodegradation (Nitro-reduction/Azo formation) Light->PhotoDeg Causes NoChange No Significant Degradation Heat->NoChange Causes

Figure 1: Stability Logic Tree distinguishing the hydrolytic instability of the chloride precursor from the photochemical sensitivity of the stable acid.

Module 4: Experimental Protocols

Protocol A: Preparation of a Stable 1.0 M Stock Solution

Use this protocol to minimize photo-oxidation during preparation.

  • Weighing: Weigh the calculated amount of 2-NBSA (MW: ~203.17 g/mol ) into an amber volumetric flask.

  • Dissolution: Add HPLC-grade water to ~80% of the final volume.

    • Note: If the solution is endothermic (cold), warm gently to 25°C.

  • Filtration (Optional): If the solid contains trace insoluble impurities, filter through a 0.22 µm PES or PVDF filter.

  • Volume Adjustment: Dilute to volume with water.

  • Storage: Store at 4°C in the dark. Stable for >6 months.

Protocol B: Rapid Stress Testing (Forced Degradation)

Use this workflow to validate the stability of your specific lot.

StressTest Prep 1. Prepare 1mM Solution (Water) Split 2. Split Samples Prep->Split DarkCtrl Control: Dark / 25°C Split->DarkCtrl UVStress Stress A: UV Light (254nm) 4 Hours Split->UVStress HeatStress Stress B: 80°C Water Bath 4 Hours Split->HeatStress Analyze 3. HPLC Analysis (Compare Peak Area) DarkCtrl->Analyze UVStress->Analyze HeatStress->Analyze

Figure 2: Workflow for validating lot-specific stability against light and thermal stress.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I autoclave solutions of 2-NBSA? A: Generally, yes. The sulfonic acid group is stable at 121°C for 20 minutes. However, ensure the container is amber or wrapped in foil to prevent photodegradation from the autoclave's internal lighting or subsequent exposure while hot.

Q: Why does the MSDS say "Causes severe skin burns" if it's stable? A: Stability refers to the molecule not breaking down. Safety refers to its reactivity with biological tissue. 2-NBSA is a strong acid (low pH) and an oxidizing agent (nitro group). It is corrosive to tissue regardless of its chemical stability in a bottle.

Q: I see a "Hydrate" mentioned on my bottle (e.g., xH2O). Does this affect stability? A: No. 2-NBSA is hygroscopic and often supplied as a hydrate. This affects the molecular weight calculation for molarity but does not alter the chemical stability of the aqueous solution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88510826, 2-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis.[2] Russian Journal of Organic Chemistry.[2] (Clarifies the hydrolysis of the chloride precursor to the stable acid). Retrieved from [Link]

Sources

handling color changes and degradation of nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

You are accessing the NBSA Technical Integrity Hub . This guide addresses the stability, degradation mechanisms, and recovery protocols for m-nitrobenzenesulfonic acid (and its isomers). Our goal is to ensure your experimental reproducibility by defining exactly when a reagent is compromised and how to restore it.

Part 1: The "Why" – Root Cause Analysis

Q1: My NBSA was white when purchased but has turned yellow/brown. What happened?

A: The color shift is a visual indicator of photochemical reduction and oxidative coupling , driven by the instability of the nitro (


) group under specific environmental conditions.

The Mechanism: Upon exposure to UV light or heat, the nitro group undergoes a stepwise reduction. Even trace moisture (absorbed due to NBSA's hygroscopic nature) accelerates this process by creating a localized aqueous environment that facilitates proton transfer.

  • Initiation: Light/Heat excites the

    
     group.
    
  • Reduction: The nitro group reduces to a nitroso intermediate (

    
    ), which is often green or yellow.
    
  • Coupling (The Color Source): Nitroso compounds are highly reactive. They couple with hydroxylamines (another reduction intermediate) to form azoxy species, which are intensely colored (yellow to deep orange).

  • Terminal Degradation: Further oxidation leads to complex aniline-based tars (brown/black).

Q2: Does "Yellow" mean "Dead"?

A: Not necessarily, but it depends on your application sensitivity.

  • Synthesis/Catalysis: CRITICAL. Colored impurities (azoxy compounds) can act as radical scavengers or competitive inhibitors.

  • Rough pH Adjustment/Stripping: TOLERABLE. If used solely as an acid source or in nickel stripping baths (Ludigol), slight yellowing often has negligible impact on performance.

Part 2: Visualization – Degradation Pathway

The following diagram illustrates the chemical cascade leading to color formation.

NBSADegradation NBSA NBSA (Pure) [White Crystalline] Nitroso Intermediate: Nitroso Species [Green/Yellow] NBSA->Nitroso Photochemical Reduction LightHeat Trigger: UV Light / Heat / Moisture LightHeat->NBSA Azoxy Impurity: Azoxy Coupling [Deep Orange] Nitroso->Azoxy Condensation Tar Terminal: Polymerized Tars [Brown/Black] Azoxy->Tar Oxidation

Figure 1: The degradation cascade of NBSA.[1] Note that the "Azoxy" stage is where most visible yellowing occurs.

Part 3: Diagnostics & Troubleshooting

Decision Matrix: Usability Assessment

Use this table to determine the fate of your reagent.

ObservationPhysical StateLikely PurityAction Required
White / Off-White Free-flowing powder>98%Proceed with experiment.
Pale Yellow Free-flowing powder95-97%Caution. OK for rough chemistry; Recrystallize for HPLC/Synthesis.
Deep Yellow / Orange Clumped / Sticky<90%Purify. Material is degraded and hygroscopic. Follow Protocol A.
Brown / Black Liquefied / Tar<50%Discard. Recovery is chemically inefficient.
Q3: How do I confirm purity without running a full HPLC?

A: A Melting Point Check is the most rapid self-validating test.

  • Standard: m-Nitrobenzenesulfonic acid (anhydrous) melts at ~70–72°C (Note: Commercial hydrates may vary; check CoA).

  • Test: A depressed melting point (e.g., melting starts at 60°C) or a wide melting range (>3°C) confirms significant impurity presence.

Part 4: Recovery Protocols

If your material is salvageable (Yellow/Orange), use Protocol A . This method utilizes the high water solubility of NBSA and the adsorption properties of activated carbon to remove chromophores.

Protocol A: Aqueous Recrystallization with Carbon Treatment

Prerequisites:

  • Degraded NBSA[2]

  • Distilled Water[3]

  • Activated Carbon (Charcoal) powder

  • Heat source & Filtration setup[3][4][5]

Step-by-Step Methodology:

  • Saturation: Dissolve the degraded NBSA in the minimum amount of boiling water .

    • Tip: Add water in small increments until no solid remains.

  • Adsorption: Add activated carbon (approx. 1-2% by weight of the NBSA).

    • Mechanism:[6][7] Carbon preferentially adsorbs the large, planar azoxy/azo dye impurities responsible for the color.

  • Digestion: Boil gently for 5–10 minutes to ensure impurity capture.

  • Hot Filtration: Filter the solution while boiling through a pre-warmed funnel (or Celite pad) to remove the carbon.

    • Critical: If the solution cools during filtration, NBSA will crystallize in the funnel, causing loss.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Isolation: Filter the white crystals via vacuum filtration.

  • Drying: Dry in a vacuum desiccator over

    
     or 
    
    
    
    .
    • Warning: Do not oven dry >50°C without vacuum, as heat may re-initiate degradation.

Part 5: Workflow Visualization

The following flowchart guides your decision-making process for handling NBSA stocks.

NBSATroubleshooting Start Inspect NBSA Reagent CheckColor Check Color & Texture Start->CheckColor IsWhite White/Free-Flowing? CheckColor->IsWhite Use Approved for Use IsWhite->Use Yes CheckApp Critical Application? (HPLC/Synthesis) IsWhite->CheckApp No (Yellow) Discard Discard Reagent IsWhite->Discard No (Brown/Tar) Recryst Execute Protocol A (Recrystallization) CheckApp->Recryst Yes Filter Filter & Use (Adjust stoichiometry) CheckApp->Filter No (Cleaning/Stripping) Recryst->Use Post-Validation

Figure 2: Operational decision tree for NBSA quality control.

Part 6: Prevention & Storage (Best Practices)

Q4: How do I prevent this from happening again?

A: You must break the "Triangle of Degradation": Light, Moisture, and Heat .

  • Container: Store ONLY in amber glass or opaque HDPE bottles. Clear glass is unacceptable.

  • Atmosphere: Flush the headspace with Nitrogen or Argon after every use. This displaces oxygen and moisture.

  • Desiccation: Tape the cap with Parafilm to prevent moisture ingress. NBSA is hygroscopic; once it absorbs water, the lattice expands, increasing surface area for oxidation.

  • Temperature: Store at ambient temperature (

    
    ). Refrigeration is risky due to condensation upon opening.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8740, 4-Nitrobenzenesulfonic acid. Retrieved from [Link]

  • European Patent Office.Process for the preparation of sodium m-nitrobenzenesulfonate (EP0010443B1).
  • NIST Chemistry WebBook. m-Nitrobenzenesulfonic acid Spectral Data. Retrieved from [Link]

Sources

Validation & Comparative

Comparative IR Analysis: Distinguishing Nitro and Sulfonic Acid Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, the precise characterization of pharmacophores is non-negotiable. Two critical functional groups—the Nitro group (


)  and the Sulfonic Acid group (

)
—present a unique analytical challenge in Infrared (IR) spectroscopy. Both moieties exhibit strong dipole-driven absorbances in the "fingerprint" region, specifically creating a high-risk overlap zone around

.

This guide objectively compares the spectral signatures of these two groups. Unlike standard textbook tables, we focus on the differentiation strategy required when a molecule potentially contains both, or when metabolic degradation (e.g., oxidation of amines to nitro, or sulfonation) needs to be monitored.

Fundamental Vibrational Mechanisms

To interpret the spectra accurately, one must understand the causality of the peaks. Both groups possess high polarity and resonance, leading to intense absorption bands.

The Dipole Driver
  • Nitro (

    
    ):  The nitrogen atom is positively charged, and the negative charge is delocalized over two oxygen atoms.[1] This creates a stiff, highly polar oscillator. The two N-O bonds vibrate in coupled modes: Asymmetric  (higher energy) and Symmetric  (lower energy).
    
  • Sulfonic Acid (

    
    ):  The sulfur atom is in a high oxidation state (+6), bonded to three oxygens. The 
    
    
    
    bonds are shorter and stiffer than single bonds, but the presence of the
    
    
    group breaks the perfect symmetry seen in sulfonate salts (
    
    
    ), adding complex hydrogen-bonding effects.
Visualization: Vibrational Modes & Frequency Logic

The following diagram illustrates the relationship between bond mechanics and observed frequency.

VibrationalModes Nitro Nitro Group (-NO2) Resonance Hybrid Asym_NO2 Asymmetric Stretch (Anti-phase) ~1550 cm-1 Nitro->Asym_NO2 High Dipole Change Sym_NO2 Symmetric Stretch (In-phase) ~1350 cm-1 Nitro->Sym_NO2 Coupled Vibration Sulfonic Sulfonic Acid (-SO3H) Asymmetric Geometry Asym_SO2 S=O Asymmetric ~1350 cm-1 Sulfonic->Asym_SO2 Overlap Risk! Sym_SO2 S=O Symmetric ~1150-1200 cm-1 Sulfonic->Sym_SO2 Diagnostic Anchor OH_Stretch O-H Stretch (Broad, H-bonded) 3400-2500 cm-1 Sulfonic->OH_Stretch H-Bond Network

Figure 1: Mechanistic origin of characteristic peaks. Note the critical overlap at


 (Yellow nodes).

Comparative Spectral Analysis

The "product performance" in this context is the resolving power of specific spectral bands. The table below synthesizes experimental data for aromatic nitro compounds and sulfonic acids.

Table 1: Characteristic Peak Comparison
FeatureNitro Group (

)
Sulfonic Acid (

)
Differentiation Note
Primary High-Energy Band

(Asymmetric Stretch)

(Asymmetric

Stretch)
The Nitro

peak is the "Gold Standard" indicator.
Sulfonic acids rarely absorb strongly here.
The "Overlap Zone"

(Symmetric Stretch)

(Asymmetric

Stretch)
High Risk. If a peak exists here, check

(Nitro) and

(Sulfonic) to confirm identity.
Secondary Diagnostic Band

(C-N Scissoring)

(Symmetric

Stretch)
The Sulfonic

peak is sharp and strong. Nitro scissoring is medium/weak.
Hydroxyl Region None (unless other groups present)

(Broad O-H Stretch)
Sulfonic acids show very broad O-H bands due to strong H-bonding, often obscuring C-H stretches.
Conjugation Effect Shifts peaks to lower wavenumbers (e.g., aromatic vs. aliphatic).[2][3]Less pronounced shift, but hydration state heavily impacts band width.Nitro peaks are more sensitive to ring substituents (electron-donating groups lower frequency).[3]
The "Overlap Zone" Strategy ( )

The most common error in interpreting these spectra is assigning a strong peak at


 solely to a nitro group without corroboration.
  • If Nitro: You MUST see a corresponding strong peak at

    
    . If the 
    
    
    
    region is silent, the
    
    
    peak is likely sulfonyl (or another group).
  • If Sulfonic Acid: You MUST see the lower frequency symmetric stretch at

    
    .
    

Experimental Protocol: Self-Validating Identification

To ensure data integrity, the experimental workflow must account for the physical properties of the sample—specifically the hygroscopic nature of sulfonic acids.

Method A: Sample Preparation (Crucial Step)

Sulfonic acids are notorious for absorbing atmospheric water. Water exhibits a broad O-H stretch (


) and a bending mode (

) that can confuse the interpretation.
  • Protocol: Dry the sample in a vacuum desiccator over

    
     for at least 4 hours prior to analysis.
    
  • Technique Selection:

    • ATR (Attenuated Total Reflectance): Preferred for speed, but ensure the crystal (Diamond/ZnSe) is chemically compatible with strong acids.

    • KBr Pellet: Not recommended for sulfonic acids if precise O-H analysis is needed, as KBr is hygroscopic and can facilitate ion exchange (turning acid into salt).

Method B: The Identification Logic Gate

Use this decision tree to validate your peak assignments.

DecisionTree Start Start: Analyze Spectrum Check1550 Check 1500-1560 cm-1 (Strong Peak?) Start->Check1550 Check1350 Check ~1350 cm-1 (Strong Peak?) Check1550->Check1350 Yes Check1150 Check 1150-1200 cm-1 (Strong Peak?) Check1550->Check1150 No Check1350->Check1150 Yes (Check for Sulfonic overlap) NitroConfirmed Result: Nitro Group Present (Confirmed by 1550/1350 pair) Check1350->NitroConfirmed Yes (Classic Pair) CheckOH Check 2500-3400 cm-1 (Broad Absorption?) Check1150->CheckOH Yes BothLikely Result: Both Groups Likely (1550, 1350, 1150 all present) Check1150->BothLikely If 1550 was also Yes Unlikely Result: Neither Group Primary Check1150->Unlikely No SulfonicConfirmed Result: Sulfonic Acid Present (Confirmed by 1350/1150 + OH) CheckOH->SulfonicConfirmed Yes CheckOH->Unlikely No (Might be Sulfonate Salt) NitroConfirmed->Check1150 Verify Purity

Figure 2: Logical workflow for distinguishing Nitro and Sulfonic Acid moieties based on peak presence/absence.

Expert Insights & Troubleshooting

The "Salt" Trap

In drug development, sulfonic acids are often converted to salts (sulfonates,


) to improve solubility.
  • Spectral Shift: The

    
     stretches in sulfonates shift slightly compared to the free acid.
    
  • The "Tell": Sulfonates lack the broad O-H stretching band (

    
    ) seen in the free acid. If you see the 
    
    
    
    pair but a clean baseline at
    
    
    , you likely have the salt form, not the acid.
Genotoxicity Context

Nitro groups are often flagged as structural alerts for genotoxicity (mutagenicity). However, distinguishing a nitro group from an oxidized impurity is critical.

  • Tip: If the

    
     peak is present but weak, and the 
    
    
    
    is absent or buried, consider N-oxidation (N-oxide) rather than a full nitro group, as N-oxides have different characteristic frequencies (
    
    
    stretch
    
    
    ).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for organic functional group shifts).
  • NIST Chemistry WebBook. Nitrobenzene IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]

  • LibreTexts Chemistry. (2025).[4] Infrared Spectroscopy Absorption Table. Available at: [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2-Nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic profile of 2-nitrobenzenesulfonic acid. While direct experimental data for this specific compound is not prominently available in foundational spectroscopic databases, this document synthesizes data from structurally related analogs and first principles to provide a robust predictive framework. We will objectively compare its expected absorption characteristics with parent compounds—nitrobenzene and benzenesulfonic acid—and detail the critical experimental factors that influence spectral measurements. This guide is intended for researchers, analytical chemists, and drug development professionals who rely on UV-Vis spectroscopy for characterization, quantification, and quality control.

Theoretical Framework: Understanding the Chromophore

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. In aromatic compounds like 2-nitrobenzenesulfonic acid, the primary electronic transitions are of the π → π* type, involving the delocalized π-electron system of the benzene ring.[1][2] The benzene chromophore itself exhibits two strong primary absorption bands around 184 nm and 200 nm and a weaker, fine-structured secondary band near 255 nm.[1][3]

The addition of substituent groups, or auxochromes, to the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).

  • Sulfonic Acid Group (-SO₃H): This group is an electron-withdrawing group that can interact with the π-system of the ring, typically causing a small shift in the absorption bands.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group and a strong auxochrome. It significantly extends the conjugation of the π-system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4] This results in a pronounced bathochromic shift (a shift to longer wavelengths) of the π → π* transitions.[3][5] Furthermore, the nitro group contains non-bonding electrons on its oxygen atoms, allowing for a low-intensity n → π* transition at a longer wavelength than the primary π → π* bands.[1]

Therefore, the spectrum of 2-nitrobenzenesulfonic acid is predicted to be dominated by the influence of the nitro group, resulting in significantly red-shifted π → π* absorption bands compared to benzene, with an additional weak n → π* transition at the long-wavelength edge of the spectrum.

G Benzene Benzene Core (Chromophore) MO Molecular Orbital Energy Levels (HOMO/LUMO) Benzene->MO Defines base π-system Substituents Substituent Groups (-NO₂, -SO₃H) Substituents->MO Modify energy levels EnergyGap ΔE (Energy Gap) for Electronic Transition MO->EnergyGap Determines energy difference LambdaMax Absorption Maximum (λmax) EnergyGap->LambdaMax Inversely proportional (E = hc/λ)

Caption: Relationship between molecular structure and UV-Vis absorption.

Comparative Analysis: Building a Prediction from Analogs

To predict the λmax of 2-nitrobenzenesulfonic acid, we can compare the experimental data of its constituent parts: benzene, nitrobenzene, and benzenesulfonic acid. This comparison illustrates the incremental effect of each functional group on the UV-Vis spectrum.

CompoundKey Functional GroupsSolventAbsorption Maxima (λmax)Molar Absorptivity (ε)Reference
Benzene Aromatic Ring-~255 nm~180[3]
Nitrobenzene Aromatic Ring, -NO₂Hexane252 nm-[6]
Water~265-266 nm-[6]
Benzenesulfonic Acid Aromatic Ring, -SO₃HEthanol219 nm, 253 nm, 259 nm, 263 nm, 270 nm-[7]
2-Nitrobenzenesulfonic Acid (Predicted) Aromatic Ring, -NO₂, -SO₃HPolar SolventStrong π→π* band >266 nm, Weak n→π* band >300 nm--

Analysis:

  • Benzenesulfonic Acid: The data shows that the sulfonic acid group retains the fine structure of the benzene secondary band, with peaks appearing between 253 nm and 270 nm in ethanol.[7]

  • Nitrobenzene: The powerful nitro group causes a significant bathochromic shift, moving the main absorption peak to ~266 nm in water.[6] The fine structure seen in benzene is typically lost.

  • Prediction for 2-Nitrobenzenesulfonic Acid: Combining these effects, the spectrum of 2-nitrobenzenesulfonic acid should primarily resemble that of nitrobenzene but may be further shifted. We can confidently predict a strong π → π* absorption maximum at a wavelength longer than 266 nm in an aqueous or polar solvent. A much weaker n → π* transition is expected at a longer wavelength, likely above 300 nm, similar to what is observed in other nitroaromatic compounds like nitrobenzaldehydes.

Key Factors Influencing Absorption Maxima

The precise λmax and molar absorptivity of 2-nitrobenzenesulfonic acid are highly dependent on experimental conditions. Researchers must control for solvent and pH to ensure data is reproducible and comparable.

3.1 Solvent Effects (Solvatochromism)

Solvatochromism describes the shift in λmax due to the polarity of the solvent.[8][9] The effect differs based on the type of electronic transition:

  • π → π* Transitions: These transitions typically involve an excited state that is more polar than the ground state. Polar solvents will stabilize this excited state more effectively, reducing the energy gap (ΔE) for the transition. This results in a bathochromic (red) shift to a longer λmax.[5]

  • n → π* Transitions: In this case, the ground state is often more stabilized by polar solvents (e.g., through hydrogen bonding with the non-bonding electrons on the nitro group's oxygens). This increases the energy gap (ΔE) and results in a hypsochromic (blue) shift to a shorter λmax.[5]

G cluster_0 Solvent Polarity Analysis cluster_1 Observed Shifts Start Select Compound (e.g., 2-Nitrobenzenesulfonic Acid) Solvents Prepare solutions in Non-Polar (Hexane) & Polar (Ethanol, Water) Solvents Start->Solvents Measure Acquire UV-Vis Spectrum for each solution Solvents->Measure Analyze Compare λmax values Measure->Analyze RedShift Bathochromic Shift (Longer λmax) Analyze->RedShift π → π* transition BlueShift Hypsochromic Shift (Shorter λmax) Analyze->BlueShift n → π* transition

Caption: Workflow for analyzing solvatochromic effects.

3.2 pH Effects

The pH of the solution is a critical variable for ionizable compounds. 2-Nitrobenzenesulfonic acid is a strong acid due to the -SO₃H group, which will be fully deprotonated to the sulfonate (-SO₃⁻) in most aqueous solutions. Changes in pH can significantly alter the electronic distribution in the molecule and thus its absorption spectrum.[10][11] While the sulfonate group will remain ionized, extreme pH values could potentially affect the nitro group or interactions within the molecule, leading to spectral shifts. For molecules with acidic or basic groups, moving from the neutral to the ionized form often increases conjugation, leading to a bathochromic shift and an increase in absorption intensity (hyperchromic effect).[5]

Experimental Protocol for Determination of λmax

To obtain reliable and self-validating data, a rigorous experimental protocol is necessary.

Objective: To determine the UV-Vis absorption maxima (λmax) and molar absorptivity (ε) of 2-nitrobenzenesulfonic acid.

Materials:

  • 2-Nitrobenzenesulfonic acid (high purity)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents (e.g., water, ethanol, acetonitrile)

  • Calibrated dual-beam UV-Vis spectrophotometer[12]

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of 2-nitrobenzenesulfonic acid.

    • Dissolve the solid in a small amount of the chosen solvent (e.g., ultrapure water) in a volumetric flask.

    • Dilute to the mark with the solvent to create a concentrated stock solution of known molarity (e.g., 1 mM).

  • Preparation of Working Solutions:

    • Perform a series of serial dilutions from the stock solution to create a set of standards with concentrations that span a suitable absorbance range (typically 0.1 to 1.0 AU).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range for scanning (e.g., 200 nm to 500 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used for the sample analysis. This will serve as the blank.

    • Place the blank cuvette in the reference beam path (in a double-beam instrument) or measure it first to perform a baseline correction. This electronically subtracts the absorbance of the solvent and cuvette.[2][12]

  • Sample Measurement:

    • Rinse a second cuvette with the most dilute working solution, then fill it.

    • Place the sample cuvette in the sample beam path.

    • Perform a wavelength scan to acquire the full absorption spectrum.

    • The wavelength at which the highest absorbance is recorded is the λmax. Note any secondary peaks or shoulders.

  • Data Analysis:

    • Repeat the measurement for all working solutions.

    • To determine the molar absorptivity (ε), plot a Beer-Lambert Law calibration curve of Absorbance at λmax vs. Concentration. The slope of the resulting linear fit will be equal to ε (since the path length is 1 cm).

G PrepStock 1. Prepare Stock Solution (Known Concentration) PrepWork 2. Create Serial Dilutions PrepStock->PrepWork Measure 5. Measure Absorbance of Dilutions PrepWork->Measure SetupSpec 3. Spectrophotometer Warm-up & Setup Baseline 4. Run Baseline Correction (Solvent Blank) SetupSpec->Baseline Baseline->Measure FindMax 6. Identify λmax from Spectral Scan Measure->FindMax Plot 7. Plot Absorbance vs. Conc. (Beer's Law Plot) Measure->Plot Calculate 8. Determine Molar Absorptivity (ε) from Slope Plot->Calculate

Caption: Experimental workflow for UV-Vis analysis.

Conclusion

While a definitive, published spectrum for 2-nitrobenzenesulfonic acid is elusive, a robust prediction can be made through comparative analysis with its parent structures, nitrobenzene and benzenesulfonic acid. The compound is expected to exhibit a strong π → π* absorption band at a wavelength greater than 266 nm in polar solvents, accompanied by a characteristic weak n → π* transition at a longer wavelength. The precise position and intensity of these maxima are critically dependent on solvent polarity and solution pH, factors that must be carefully controlled and reported to ensure scientific integrity. The provided experimental protocol offers a standardized approach for researchers to determine the empirical spectroscopic properties of this and other similar aromatic compounds.

References
  • ResearchGate. (n.d.). UV – visible absorption spectra of 2-nitrobenzyl methyl ether (1) in...
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • Chemistry Stack Exchange. (2015, November 30). Effect of nitrobenzene on solution UV/Vis spectra.
  • Unknown. (n.d.). UV-Vis Spectroscopy.
  • Wikipedia. (n.d.). Benzenesulfonic acid.
  • Hadjmohammadi, M., et al. (2025, August 7). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives.
  • Sigma-Aldrich. (n.d.). Benzenesulfonic acid 98.0 T.
  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
  • RSC Publishing. (2011, January 17). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
  • Teich, M., et al. (2017, February 2). Contributions of nitrated aromatic compounds to the light absorption of water-soluble and particulate brown carbon in different.
  • Taylor & Francis. (n.d.).
  • ResearchGate. (2025, August 5).
  • Wikipedia. (n.d.). Nitrobenzene.
  • National Institutes of Health. (n.d.). Benzenesulfonic Acid. PubChem.
  • RSC Publishing. (2023, January 4). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
  • PMC. (2025, October 11). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene.
  • Unknown. (n.d.). Nitrobenzene (C6H5NO2) properties.
  • RSC Publishing. (2019, April 16). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene)
  • ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,....
  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
  • ChemicalBook. (2026, January 13). Benzenesulfonic acid.
  • SciSpace. (n.d.).
  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy?
  • National Institutes of Health. (n.d.). Benzenesulfonic acid, 2-amino-5-nitro-. PubChem.
  • ResearchGate. (n.d.). The influence of pH on the UV-Vis spectra of the standard solution. (a)....
  • NIST. (n.d.). Benzene, nitro-. NIST WebBook.
  • MDPI. (2023, March 9). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene)
  • Merck Millipore. (n.d.). Benzenesulfonic acid CAS 98-11-3 | 800468.
  • YouTube. (2020, September 9).
  • Sigma-Aldrich. (n.d.). Nitrobenzene ACS reagent, = 99.0.
  • Solubility of Things. (n.d.). 2-Nitrobenzenesulfonic acid.
  • Benchchem. (n.d.). Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide.
  • TCI Chemicals. (n.d.). 2-Nitrobenzenesulfonic Acid.

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Comparative Guide: Mass Fragmentation of 2-Nitrobenzenesulfonic Acid (Negative Mode)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass fragmentation pattern of 2-nitrobenzenesulfonic acid (2-NBSA) in negative electrospray ionization (ESI) mode. It focuses on distinguishing this compound from its structural isomers (3- and 4-nitrobenzenesulfonic acid) using the "Ortho Effect" as the primary diagnostic tool.

Executive Summary

Objective: To objectively characterize the fragmentation behavior of 2-nitrobenzenesulfonic acid (2-NBSA) using ESI-MS/MS in negative mode (


) and demonstrate its differentiation from 3- and 4-nitrobenzenesulfonic acid isomers.

Core Finding: The differentiation of 2-NBSA relies on the Ortho Effect , a proximity-driven rearrangement unavailable to meta- and para-isomers.

  • 2-NBSA (Ortho): Characterized by a dominant neutral loss of SO₂ (64 Da) , yielding a product ion at m/z 138 . This occurs via a cyclic transition state involving the nitro group oxygen and the sulfur atom.

  • 3-/4-NBSA (Meta/Para): Characterized by the direct loss of SO₃ (80 Da) , yielding a product ion at m/z 122 , or the loss of the nitro group (NO₂ , 46 Da).

Audience: Analytical Chemists, DMPK Researchers, and Structural Biologists.

Experimental Protocol (Self-Validating)

To replicate the fragmentation patterns described, use the following standardized Direct Infusion protocol. This eliminates chromatographic variables, isolating the mass spectral behavior.

Reagents & Preparation
  • Analytes: 2-nitrobenzenesulfonic acid (CAS: 80-82-0), 3-nitrobenzenesulfonic acid, 4-nitrobenzenesulfonic acid.

  • Solvent: Methanol:Water (50:50 v/v).

  • Additive: 0.1% Ammonium Hydroxide (

    
    ) to ensure complete deprotonation (
    
    
    
    ). Note: Do not use formic acid; acidic conditions suppress ionization in negative mode for sulfonic acids.
Instrument Parameters (ESI Negative Mode)
ParameterSettingRationale
Ionization Mode ESI (-)Sulfonic acids are strong acids (

) and pre-exist as anions.
Capillary Voltage -2.5 to -3.5 kVPrevents discharge while maintaining stable spray.
Cone Voltage 20 - 30 VModerate voltage prevents in-source fragmentation (isobaric overlap).
Collision Energy 15 - 35 eVStepped energy is recommended to observe both precursor and fragment ions.
Flow Rate 5-10

L/min
Direct infusion rate for stable signal averaging.

Fragmentation Mechanism & Analysis

The Parent Ion

All three isomers appear at m/z 202 (


).
  • Formula:

    
    
    
  • Exact Mass: 201.98

The Ortho Effect: 2-NBSA Specific Pathway

The defining feature of 2-NBSA is the steric proximity of the nitro (


) and sulfonic acid (

) groups. Upon collisional activation, the nitro group oxygen nucleophilically attacks the sulfur atom or the adjacent carbon, facilitating a rearrangement.

Mechanism:

  • Rearrangement: The anionic oxygen of the sulfonate approaches the nitrogen of the nitro group, or conversely, a nitro oxygen attacks the sulfur.

  • Elimination: This cyclic transition state allows the expulsion of SO₂ (64 Da).

  • Product: The resulting ion is a 2-nitrophenolate anion (m/z 138).

Note: This pathway is energetically favored over the direct cleavage of the C-S bond because it proceeds through a stable transition state, lowering the activation energy.

The Meta/Para Pathway: 3- and 4-NBSA

In the 3- (meta) and 4- (para) isomers, the functional groups are too distant to interact. Fragmentation is driven by high-energy inductive cleavage (homolytic or heterolytic).

  • Pathway A (Dominant): Homolytic cleavage of the C-S bond, releasing SO₃ (80 Da). Product: m/z 122 (

    
    ).
    
  • Pathway B: Loss of the nitro group radical or molecule (NO₂ , 46 Da). Product: m/z 156 .

Visualization of Pathways

The following diagrams illustrate the mechanistic divergence between the isomers.

Figure 1: Fragmentation Pathways (DOT Diagram)

FragmentationPathways Parent Parent Ion [M-H]- m/z 202 Ortho_TS Cyclic Transition State (Nitro-Sulfonate Interaction) Parent->Ortho_TS 2-NBSA Only (Ortho Effect) Direct_Cleavage Direct Inductive Cleavage (No Interaction) Parent->Direct_Cleavage 3-NBSA / 4-NBSA Frag_138 Product Ion [M-H-SO2]- m/z 138 (Diagnostic for 2-NBSA) Ortho_TS->Frag_138 - SO2 (64 Da) Frag_122 Product Ion [M-H-SO3]- m/z 122 Direct_Cleavage->Frag_122 - SO3 (80 Da) Frag_156 Product Ion [M-H-NO2]- m/z 156 Direct_Cleavage->Frag_156 - NO2 (46 Da)

Caption: Mechanistic divergence showing the unique SO2 loss pathway for the ortho-isomer (2-NBSA).

Figure 2: Experimental Workflow for Isomer Differentiation

Workflow Sample Sample Solution (MeOH:H2O + 0.1% NH4OH) MS_Source ESI Source (Negative Mode) Capillary: -3.0 kV Sample->MS_Source Q1_Select Q1 Selection m/z 202 MS_Source->Q1_Select Collision Collision Cell (CID) Energy: 20-30 eV Q1_Select->Collision Decision Analyze Product Spectrum Collision->Decision Result_Ortho Dominant Peak: m/z 138 Conclusion: 2-NBSA Decision->Result_Ortho Loss of SO2 Result_Para Dominant Peak: m/z 122 Conclusion: 3- or 4-NBSA Decision->Result_Para Loss of SO3

Caption: Step-by-step decision tree for identifying 2-NBSA in unknown samples.

Comparative Data Summary

The following table summarizes the expected relative abundances of fragment ions. While absolute intensities vary by instrument, the rank order of ions is the robust diagnostic metric.

m/z (Fragment)Identity2-NBSA (Ortho)3-NBSA / 4-NBSA (Meta/Para)Mechanistic Origin
202

ParentParentDeprotonated Molecule
138

High (Base Peak) Low / AbsentOrtho-Rearrangement (Nitro-Sulfonate interaction)
122

LowHigh (Base Peak) Direct C-S bond cleavage
156

MediumMediumLoss of Nitro group
92

LowLowPhenoxide ion (secondary fragmentation)
Key Diagnostic Ratio

To confirm the identity of 2-NBSA, calculate the ratio of m/z 138 to m/z 122:

  • Ratio (138/122) > 1.0

    
    2-NBSA 
    
  • Ratio (138/122) < 0.5

    
    3- or 4-NBSA 
    

References

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Ortho Effect in Mass Spectrometry. Wikipedia. Available at: [Link]

  • Differentiation of regioisomers of sulfobenzoic acid by traveling-wave ion mobility mass spectrometry. Journal of Mass Spectrometry (2024). Available at: [Link](Cited for analogous sulfonate isomer differentiation principles).

  • Characterization of multiple fragmentation pathways... of 2-nitrobenzenesulfonylglycine. PubMed. Available at: [Link](Cited for ortho-nitrobenzenesulfonyl rearrangement mechanisms).

  • Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Elsevier (1999). Available at: [Link](Cited for general sulfonate fragmentation rules).

2-Nitrobenzenesulfonic Acid vs. Sodium 2-Nitrobenzenesulfonate: Solubility & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-nitrobenzenesulfonic acid (the free acid) and sodium 2-nitrobenzenesulfonate (its sodium salt).

Important Technical Note: While the meta isomer (3-nitrobenzenesulfonic acid/sodium salt, known commercially as Ludigol ) is the dominant industrial standard for textile and oxidizing applications, the ortho isomer (2-nitro...) discussed here is a distinct structural isomer used primarily as a specialized intermediate in organic synthesis (e.g., for azo dyes and pharmaceutical building blocks).

Executive Summary

The choice between the free acid (2-NBSA ) and its sodium salt (Na-2-NBS ) is dictated by the solvent system and the specific phase-transfer requirements of your reaction.

  • 2-Nitrobenzenesulfonic Acid: A strong, hygroscopic acid with higher solubility in polar organic solvents (alcohols, lower ketones). It serves as a potent proton donor and electrophilic building block.

  • Sodium 2-Nitrobenzenesulfonate: A stable, crystalline ionic salt with high water solubility but negligible solubility in non-polar organics. It is the preferred form for storage, transport, and aqueous-phase reactions (e.g., nucleophilic substitutions).[1]

Physicochemical Identity

Feature2-Nitrobenzenesulfonic AcidSodium 2-Nitrobenzenesulfonate
CAS Number 80-82-025732-79-0
Molecular Formula C₆H₅NO₅SC₆H₄NNaO₅S
Molecular Weight 203.17 g/mol 225.15 g/mol
Physical State Hygroscopic crystals / SyrupCrystalline powder / Flakes
Acidity (pKa) ~ -2.0 (Strong Acid)Neutral (pH ~6-8 in solution)
Hygroscopicity Very High (Deliquescent)Low to Moderate
Melting Point 80-85°C (often decomposes)>300°C (decomposes)

Solubility Profile Analysis

Mechanism of Solvation

The solubility difference is driven by the lattice energy of the salt versus the hydration enthalpy of the free acid.

  • Free Acid (2-NBSA): The sulfonic acid group (-SO₃H) is a strong hydrogen bond donor and acceptor. In water, it fully dissociates.[1] In organic solvents, it can exist as an ion pair or undissociated species, allowing it to dissolve in alcohols (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF).[1]

  • Sodium Salt (Na-2-NBS): The ionic lattice requires high dielectric constant solvents (like water) to overcome the lattice energy. It is effectively insoluble in non-polar solvents (hexane, toluene) and sparingly soluble in pure alcohols unless heated.

Comparative Solubility Data
Solvent System2-Nitrobenzenesulfonic AcidSodium 2-Nitrobenzenesulfonate
Water (pH 7) Very Soluble (>500 g/L)Soluble (~200 g/L)*
Water (Acidic pH <1) SolubleSoluble (converts to acid form)
Ethanol (Cold) SolubleSparingly Soluble
Ethanol (Hot) Very SolubleModerately Soluble
Acetone SolubleInsoluble
Toluene/Hexane InsolubleInsoluble
DMSO/DMF Very SolubleSoluble

*Note: Data extrapolated from general isomeric trends and meta-isomer benchmarks; ortho-salts often exhibit slightly higher solubility due to steric disruption of crystal packing.

Diagram: Solubility & Dissociation Equilibrium

The following diagram illustrates the phase behavior and chemical species present in different solvent environments.

SolubilityPathways AcidSolid 2-NBSA (Solid) (Hygroscopic Lattice) WaterSoln Aqueous Solution [Ph-NO2-SO3-] + [H3O+ / Na+] AcidSolid->WaterSoln Dissolves Rapidly (Exothermic) OrganicSoln Organic Solution (Alcohol/DMSO) AcidSolid->OrganicSoln Dissolves (H-Bonding) SaltSolid Na-2-NBS (Solid) (Ionic Lattice) SaltSolid->WaterSoln Dissolves (Ion-Dipole) SaltSolid->OrganicSoln Limited Solubility (Requires Heat) Precipitate Precipitate (Insoluble Salt) WaterSoln->Precipitate Add NaCl (Salting Out) or Non-polar Solvent

Caption: Dissolution pathways for the acid and salt forms. The salt requires high-dielectric media, while the acid offers broader solvent compatibility.[1]

Impact on Applications

Organic Synthesis (Ortho-Specific)

The ortho position of the nitro group allows for unique cyclization reactions not possible with the meta isomer (Ludigol).

  • Use the Acid: When performing electrophilic substitutions or reactions requiring anhydrous conditions in organic media. The acid can catalyze its own reactions or serve as a leaving group precursor.

  • Use the Salt: As a stable starting material for nucleophilic aromatic substitutions. The sulfonate group can be displaced by strong nucleophiles (amines, thiols) to generate ortho-substituted nitrobenzenes.

Isolation & Purification[1][2]
  • Salting Out: The high water solubility of the salt can be modulated. Adding common ions (NaCl) or reducing the dielectric constant (adding Ethanol) forces the salt to crystallize, a primary method for purifying the compound from reaction mixtures.

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Objective: Accurately determine the saturation limit of Na-2-NBS in a specific solvent.

  • Preparation: Dry the Sodium 2-nitrobenzenesulfonate at 105°C for 2 hours to remove surface moisture.

  • Saturation: Add excess salt to 10 mL of the target solvent (e.g., water) in a jacketed glass vessel at 25°C.

  • Equilibration: Stir vigorously for 4 hours.

  • Filtration: Filter the suspension through a 0.45 µm syringe filter (pre-weighed) to remove undissolved solids.

  • Quantification:

    • Option 1 (Evaporation): Evaporate a 5 mL aliquot of the filtrate to dryness and weigh the residue.

    • Option 2 (UV-Vis): Dilute the filtrate and measure absorbance at λ_max (approx. 260-270 nm) against a standard curve.

Protocol B: Conversion of Salt to Free Acid

Context: If your synthesis requires the protonated form in an organic solvent.

  • Dissolution: Dissolve 10 g of Sodium 2-nitrobenzenesulfonate in 40 mL of deionized water.

  • Acidification: Slowly add concentrated HCl (37%) until pH < 1.

  • Extraction:

    • The free acid is highly water-soluble and difficult to extract with non-polar solvents.

    • Method: Use n-Butanol or Isoamyl alcohol for liquid-liquid extraction. Perform 3x extractions.

  • Isolation: Dry the organic layer over MgSO₄ and evaporate under reduced pressure. Caution: Do not overheat, as nitro compounds can be thermally unstable.[1]

Safety & Handling

Hazard Category2-Nitrobenzenesulfonic AcidSodium 2-Nitrobenzenesulfonate
GHS Classification Skin Corr.[2] 1B (Causes burns)Skin Irrit. 2, Eye Irrit. 2A
Inhalation Corrosive to respiratory tractIrritant to respiratory tract
Reactivity Reacts violently with basesStable, but avoid strong oxidizers
Storage Desiccator (Hygroscopic)Cool, dry place (Standard)

Critical Safety Note: Nitro-compounds can exhibit explosive instability at high temperatures or when mixed with reducing agents. Always maintain temperature control below 100°C during drying or concentration steps.

References

  • PubChem. (n.d.).[3] 2-Nitrobenzenesulfonic acid (CAS 80-82-0) Compound Summary. National Library of Medicine.[4] Retrieved from [Link]1]

  • PubChem. (n.d.).[3][5][6] Sodium 2-nitrobenzenesulfonate (CAS 25732-79-0) Compound Summary. National Library of Medicine.[4] Retrieved from [Link]1]

  • Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Organic Syntheses. (1940). Preparation of Sulfonic Acids via Oxidation of Disulfides. Org. Synth. 20, 23. (Methodology reference for ortho-isomer synthesis).

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-Nitrobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-Nitrobenzenesulfonic Acid Hydrate. Designed for researchers, scientists, and drug development professionals, the following protocols integrate safety, regulatory compliance, and field-proven best practices. Adherence to these procedures is critical for ensuring personnel safety and maintaining environmental stewardship within the laboratory.

Pre-Disposal Hazard Assessment & Personal Protective Equipment (PPE)

This compound is a hazardous chemical that demands rigorous safety precautions. It is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3] Furthermore, it is harmful if swallowed, inhaled, or absorbed through the skin and may cause respiratory irritation.[1] Before beginning any handling or disposal procedures, a thorough understanding of these risks is essential. The mandatory personal protective equipment (PPE) is summarized below.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles used in combination with a full-face shield.[4][5]Provides maximum protection from splashes of the corrosive acid. The face shield protects the entire face from contact.
Hand Protection Chemical-resistant gloves (e.g., neoprene, butyl, or Viton).[6]Prevents direct skin contact, which can cause severe chemical burns and absorption of the toxic compound.[6]
Body Protection A flame-resistant lab coat or a chemical-resistant apron worn over full-coverage clothing.[4][6]Protects against accidental spills and splashes. Flame resistance is a critical precaution when working with nitro-containing compounds.[6]
Respiratory Protection All handling and disposal procedures must be conducted in a certified chemical fume hood.[4][7]Prevents the inhalation of airborne powder or aerosols, which can cause severe respiratory tract irritation.[1][4]

Emergency Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the spill area.[4][8] Eliminate all potential sources of ignition as a precaution.[6][8]

  • Don PPE: Before addressing the spill, ensure you are wearing the complete PPE outlined in the table above.

  • Containment: For solid spills, carefully sweep the material to prevent dust formation.[4][7] For liquid spills, contain the area with a non-combustible absorbent material such as sand, dry lime, soda ash, or vermiculite.[6][9] Do not use water on an undiluted acid spill.[9]

  • Collection: Carefully place the contained material and any contaminated absorbents into a designated, clearly labeled, and leak-proof hazardous waste container.[4][8]

  • Decontamination: Clean the spill area with a suitable absorbent material, which must also be disposed of as hazardous waste.[4] Follow this with a soap and water wash of the decontaminated surface.[6]

  • Reporting: Report the incident to the laboratory supervisor and follow all institutional reporting procedures for chemical spills.

Core Disposal Workflow and Protocols

The proper disposal of this compound is a multi-step process that prioritizes waste segregation, chemical neutralization to reduce corrosivity, and final disposal via certified channels. The following workflow provides a logical decision-making process for its disposal.

DisposalWorkflow Start Start: Waste Generated Collection_Direct Step 1: Segregate in Labeled Hazardous Waste Container Start->Collection_Direct Assess_Quantity Assess Waste Quantity Small_Quantity Small Quantity (<100g) Assess_Quantity->Small_Quantity Small Scale Large_Quantity Large/Bulk Quantity (>100g) Assess_Quantity->Large_Quantity Bulk Neutralization Step 2: In-Lab Neutralization Protocol Small_Quantity->Neutralization Final_Disposal Step 3: Arrange Pickup by Certified Waste Disposal Service Large_Quantity->Final_Disposal Collection_Post_Neutralization Transfer Neutralized Solution to Hazardous Waste Container Neutralization->Collection_Post_Neutralization Collection_Direct->Assess_Quantity Collection_Post_Neutralization->Final_Disposal End End: Disposal Complete Final_Disposal->End

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation and Storage

Proper segregation is the foundation of safe chemical waste management.

  • Waste Container: All this compound waste must be collected in a designated, leak-proof hazardous waste container that is compatible with acidic and corrosive materials.[4]

  • Labeling: The container must be sealed and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Segregation: Store the waste container in a designated satellite accumulation area. It is critical to keep it away from incompatible materials, particularly strong bases, amines, oxidizing agents, and reducing agents, to prevent dangerous reactions.[4][6][9]

Step 2: In-Lab Neutralization Protocol (For Small Quantities)

For small quantities generated during research, in-lab neutralization can be performed as a pre-treatment step to mitigate the corrosive hazard before final disposal. This procedure does not render the waste non-hazardous; the resulting solution must still be disposed of as hazardous waste due to its chemical composition.

Causality: This protocol addresses the immediate corrosive hazard (EPA characteristic D002) by adjusting the pH to a neutral range.[10] The slow, controlled addition of a weak base is crucial to manage the exothermic reaction and prevent splashing of the hazardous material.

Required Materials:

  • Waste this compound

  • Large glass beaker or flask (at least 2x the volume of the final solution)

  • Stir bar and magnetic stir plate

  • Deionized water

  • Neutralizing agent: Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are recommended for their controlled reaction rates.[7]

  • pH meter or pH strips

Procedure:

  • Work Environment: Conduct the entire neutralization process within a certified chemical fume hood.[7]

  • Dissolution: If the waste is solid, dissolve it in a minimal amount of cold water within the large reaction vessel. Place the vessel on a stir plate and begin gentle agitation.

  • Slow Addition of Base: Very slowly, and in small portions, add the sodium bicarbonate or sodium carbonate to the acidic solution. A vigorous effervescence (release of CO₂) will occur. The slow addition rate is critical to control the reaction and prevent the solution from foaming over.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.[4]

  • Target pH: Continue the slow addition of the base until the pH of the solution is stable within a neutral range, typically between 6.0 and 8.0.[4][7]

  • Final Collection: Once neutralized, transfer the solution into the designated hazardous waste container for collection.

Step 3: Final Disposal

All waste containing this compound, whether neutralized or not, must be disposed of as hazardous waste in accordance with all applicable regulations.

  • Professional Disposal: The final and most critical step is to arrange for the collection of the waste by a licensed professional waste disposal service.[1][8] Do not attempt to dispose of this chemical via standard trash or sewer systems.[6][8]

  • Regulatory Compliance: Disposal must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) as well as any state and local regulations, which may be more stringent.[10][11]

References

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Chemos. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). ALKANE SULFONIC ACID HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • Chemius. (n.d.). nitro razredčilo. Chemius. Retrieved from [Link]

  • University of Georgia. (n.d.). NitroCompounds-Various.docx. UGA Research. Retrieved from [Link]

  • University of Toronto. (2007, July). UNDERGRADUATE SAFETY MANUAL. Department of Chemistry, University of Toronto. Retrieved from [Link]

  • Google Patents. (n.d.). DE1955371A1 - Meta nitrobenzene sulphonic acid by sulphon - ation of nitrobenzene.
  • Ataman Kimya. (n.d.). 3-NITROBENZENESULFONIC ACID, SODIUM SALT. Ataman Kimya. Retrieved from [Link]

  • Ataman Kimya. (n.d.). M-NITROBENZENESULFONIC ACID SODIUM SALT. Ataman Kimya. Retrieved from [Link]

  • ALPHACHEM Limited. (2017, March 16). Sulfonic Acid. ALPHACHEM Limited. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Nitrobenzenesulfonamide, 96%. Cole-Parmer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). SW-846. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013, April 30). Sulfuric Acid. EPA OSC Response. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011, July 27). Hazardous Waste Recycling Regulations. EPA OSC Response. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. ATSDR. Retrieved from [Link]

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Personal protective equipment for handling 2-Nitrobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 2-Nitrobenzenesulfonic Acid Hydrate Audience: Researchers, Process Chemists, and HSE Managers.

Executive Summary: The Hazard Profile

This compound (CAS: 138-42-1 for anhydrous; hydrate varies) is not merely a "strong acid."[1][2][3][4][5][6][7][8][9][10] It represents a dual-hazard class: Corrosive (Category 1B) and Potential Sensitizer .

Unlike simple mineral acids, the organic aromatic ring allows for potential lipophilic absorption, while the sulfonic acid group causes rapid, irreversible protein denaturation (chemical burns). The "Hydrate" designation implies a crystalline solid lattice containing water molecules; while this slightly reduces volatility compared to anhydrous forms, it does not mitigate corrosivity. Upon contact with moisture (sweat, mucous membranes), it dissociates to generate a localized pH < 1.

Immediate Directive: Treat all solid dust as a liquid corrosive equivalent.

Part 1: The PPE Matrix (Defense in Depth)

Standard "lab safety" is insufficient. You must employ a Barrier-Separation-Ventilation strategy.

Hand Protection: The "Double-Shell" Protocol
  • Primary Layer (Inner): 4 mil Nitrile (Disposable).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).

  • Rationale: Organic sulfonic acids can degrade thin latex rapidly. While nitrile provides excellent splash resistance, the nitro-aromatic moiety increases permeation potential. The double layer creates a "breakthrough buffer," allowing you to doff the outer glove immediately upon contamination without exposing skin.

Respiratory & Eye Defense[1][4][11]
  • Engineering Control (Primary): All handling must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).

  • PPE (Secondary):

    • Solids: NIOSH N95 or P100 respirator if weighing outside a hood (strongly discouraged).

    • Eyes: Chemical splash goggles (indirect vented). Safety glasses are insufficient due to the risk of corrosive dust migration behind the lens.

Body Shielding
  • Standard: Cotton lab coat (buttoned to throat).

  • High-Volume (>50g): Tyvek® sleeves or apron. Synthetic fabrics (polyester) should be avoided as they can melt into the skin if an exothermic reaction occurs during a spill.

Part 2: Operational Workflow & Logic

This workflow is designed to minimize "energy release" events (exotherms) and static discharge.

The Golden Rule: Never add water to the acid.[11] Always add the acid to the solvent.

Step 1: Weighing & Transfer (The Critical Zone)
  • Risk: Static electricity can disperse the light, crystalline powder, creating an aerosolized corrosive cloud.

  • Protocol:

    • Use an antistatic gun or ionizer bar inside the balance enclosure before opening the container.

    • Use a plastic or ceramic spatula . Metal spatulas can cause spark risks if the material is dry/anhydrous (less likely with hydrate, but best practice for nitro compounds).

    • Pre-weigh solvent: Have your receiving vessel (flask) pre-filled with the solvent. Do not weigh the solid into an empty flask that will later be "hit" with solvent.

Step 2: Solubilization
  • Risk: High heat of solution (Exothermic).

  • Protocol:

    • Chill the receiving solvent (water/alcohol) to 0–5°C in an ice bath.

    • Add the solid in small aliquots. Monitor internal temperature.

    • Observation: If the solution turns deep red/brown rapidly, check for contamination (potential decomposition).

Step 3: Reaction Monitoring
  • Risk: Evolution of NOx or SOx fumes if heated excessively.

  • Protocol: Ensure the reaction vessel is vented to a scrubber or hood exhaust. Do not seal the vessel hermetically if heating.

Part 3: Visualization (Process Flow)

The following diagram illustrates the "Safe Path" for handling. Any deviation from the blue arrows introduces critical risk.

G Start Storage (Cool, Dry, Segregated) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Weighing Weighing (Static Control + Fume Hood) PPE->Weighing Check Ventilation Solubilization Solubilization (Add Acid to Solvent + Ice Bath) Weighing->Solubilization Slow Addition Reaction Reaction/Use (Closed System) Solubilization->Reaction Disposal Disposal (Neutralization) Solubilization->Disposal Spillage/Exotherm Reaction->Disposal Waste Stream

Figure 1: Operational safety workflow for this compound. Red nodes indicate high-risk transition points requiring active temperature or static control.

Part 4: Emergency Response & Disposal

Scenario: Solid Spill on Benchtop

  • Do NOT use water. Adding water to the pile will create a concentrated corrosive sludge that spreads rapidly.

  • Isolate: Cover the spill with Vermiculite or Dry Sand to contain dust.

  • Neutralize: Dust lightly with Sodium Bicarbonate (Baking Soda) or Calcium Carbonate. Wait for any micro-fizzing to cease.

  • Collect: Scoop into a dedicated waste container using a plastic dustpan.

Scenario: Skin Contact

  • Immediate Flush: 15 minutes minimum under tepid water.[7]

  • Soap: Use soft soap (non-abrasive) to remove the organic residue.

  • Medical: Seek evaluation. Nitro compounds can absorb; monitor for signs of methemoglobinemia (bluing of lips/nails) if exposure was significant, though this is less common with sulfonic acids than pure nitrobenzene.

Disposal Specifications

  • Waste Stream: Acidic Organic Waste.

  • Incompatibility: NEVER mix with strong oxidizers (Peroxides, Nitric Acid) or strong bases (Sodium Hydroxide) in the waste container without prior neutralization.

Summary of Quantitative Data

ParameterSpecificationCritical Note
Glove Material Nitrile (≥ 0.11 mm)Change immediately upon splash (Breakthrough < 15 mins for acids).[12]
Melting Point ~100-105°C (Hydrate)Decomposes near MP. Do not overheat.
pH (1% Soln) < 1.0Highly Corrosive.
Storage Temp Ambient (< 30°C)Hygroscopic. Keep tightly sealed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8498, 2-Nitrobenzenesulfonic acid. Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link][13]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfonic Acids. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.